Technical Documentation Center

3,4-dihydro-2H-1,5-benzodioxepin-7-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,4-dihydro-2H-1,5-benzodioxepin-7-ol
  • CAS: 63712-27-6

Core Science & Biosynthesis

Foundational

In Vitro Toxicity Profile of 3,4-Dihydro-2H-1,5-Benzodioxepin-7-ol: A Comprehensive Technical Guide

Executive Summary 3,4-dihydro-2H-1,5-benzodioxepin-7-ol (CAS: 63712-27-6) is a versatile small-molecule scaffold frequently utilized in chemical synthesis, fragrance development, and pharmaceutical intermediate generatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,4-dihydro-2H-1,5-benzodioxepin-7-ol (CAS: 63712-27-6) is a versatile small-molecule scaffold frequently utilized in chemical synthesis, fragrance development, and pharmaceutical intermediate generation. According to notified Classification and Labelling (C&L) standards under the Globally Harmonized System (GHS), this compound is flagged for Skin Irritation Category 2 (H315) , Eye Irritation Category 2A (H319) , and Specific Target Organ Toxicity - Single Exposure Category 3 (STOT SE 3, H336) [1].

As a Senior Application Scientist, translating these hazard codes into a robust in vitro testing strategy requires moving beyond basic 2D cell cultures. To accurately predict human responses and adhere to the 3Rs (Replacement, Reduction, Refinement) principle, we must deploy 3D reconstructed human tissue models that mimic the exact physiological barriers this lipophilic compound encounters.

Mechanistic Causality of Benzodioxepin Toxicity

To design an effective in vitro assay, we must first understand the causality of the toxicity. The benzodioxepin ring is highly lipophilic, allowing the molecule to readily partition into the lipid-rich matrices of the stratum corneum and the corneal epithelium. Once integrated into the lipid bilayer, the hydroxyl group at the 7-position can engage in disruptive hydrogen bonding with structural proteins.

This membrane interaction induces localized lipid peroxidation and the release of Damage-Associated Molecular Patterns (DAMPs). This cascade triggers the release of pro-inflammatory cytokines (such as IL-1α) from keratinocytes and corneal cells, leading to the macroscopic erythema and edema recognized as irritation[2]. Furthermore, aerosolized exposure to this compound can disrupt the tight junctions of the respiratory epithelium, manifesting as the respiratory irritation characteristic of its STOT SE 3 classification[3].

In Vitro Skin Irritation Profiling (OECD 439)

Causality and Model Selection

We utilize Reconstructed Human Epidermis (RhE) models (e.g., 4) because they possess a fully functional, multi-layered stratum corneum[4]. 2D keratinocyte monolayers are hypersensitive and yield false positives for lipophilic compounds. We select the MTT assay as our readout because membrane disruption immediately halts mitochondrial succinate dehydrogenase activity before overt cellular lysis occurs, making it a highly sensitive predictive marker.

Step-by-Step Methodology
  • Tissue Equilibration: Transfer RhE tissues from transport agar to 6-well plates containing pre-warmed assay medium. Incubate at 37°C, 5% CO₂ for 1 hour to stabilize baseline metabolism.

  • Topical Application: Apply 30 µL (if the compound is in a liquid state) or 30 mg (if solid) of 3,4-dihydro-2H-1,5-benzodioxepin-7-ol directly to the apical surface of the RhE tissue. Ensure uniform distribution across the stratum corneum.

  • Exposure Phase: Incubate the treated tissues for exactly 60 minutes at 37°C[2].

  • Washing: Halt the exposure by extensively rinsing the tissues with Dulbecco’s Phosphate-Buffered Saline (DPBS) to remove residual test chemical.

  • Post-Incubation: Transfer the washed tissues to fresh medium and incubate for 42 hours. This critical window allows for either the expression of delayed tissue damage or cellular recovery.

  • MTT Viability Assessment: Transfer tissues to a 1 mg/mL MTT solution for 3 hours. Extract the resulting blue formazan salt using isopropanol and measure the optical density (OD) at 570 nm.

Self-Validating System

Every protocol must operate as a self-validating system. If the negative control (DPBS) yields an OD₅₇₀ < 0.8, the assay is rejected due to baseline tissue compromise. Conversely, if the positive control (5% SDS) yields > 20% viability, the assay is rejected due to insufficient barrier sensitivity[2].

In Vitro Ocular Irritation Profiling (OECD 492)

Causality and Model Selection

The eye is exceptionally vulnerable to lipophilic solvents. We utilize Reconstructed human Cornea-like Epithelium (RhCE) models (e.g.,5)[5]. Unlike RhE, RhCE lacks a keratinized stratum corneum, perfectly mirroring the physiological reality of the human cornea. Because the barrier is weaker, the viability threshold for non-irritants is statistically calibrated to a stricter 60% to prevent false negatives for severe eye damage[6].

Step-by-Step Methodology
  • Pre-wetting: Apply 20 µL of DPBS to the apical surface of the RhCE tissue to mimic the human tear film and facilitate chemical interaction.

  • Application: Apply 50 µL (or 50 mg) of the test compound to the tissue.

  • Exposure Phase: Incubate for 30 minutes at 37°C (standard for liquid/viscous chemicals).

  • Washing: Perform a rigorous DPBS rinse to remove the chemical.

  • Post-Incubation: Submerge tissues in medium for a 2-hour post-soak, followed by a 21-hour recovery incubation at 37°C.

  • MTT Viability Assessment: Execute the MTT assay and measure OD₅₇₀.

Self-Validating System

The assay is validated only if the negative control (ultrapure water) OD₅₇₀ is > 0.8 and the positive control (neat methyl acetate) reduces viability to < 50%[5].

Respiratory Toxicity & STOT SE 3 Validation

Causality and Model Selection

The3 classification indicates specific target organ toxicity following a single exposure, often manifesting as respiratory tract irritation[3]. To validate this, we deploy 3D mucociliary airway models (e.g., MucilAir™). Instead of just viability, we measure Transepithelial Electrical Resistance (TEER), which provides a real-time, non-destructive measurement of tight junction integrity (e.g., Claudin-1 and ZO-1 complexes).

Step-by-Step Methodology
  • Exposure: Apply the compound in an aerosolized or diluted form to the apical surface of the 3D airway epithelium.

  • Barrier Integrity (TEER): Measure TEER using a specialized ohmmeter before exposure and 24 hours post-exposure. A drop of > 25% indicates significant tight junction disruption.

  • Cytotoxicity (LDH): Quantify Lactate Dehydrogenase (LDH) release in the basolateral medium. Elevated LDH confirms that the barrier disruption is driven by overt cytotoxicity rather than transient junction opening.

Quantitative Data Summary

Assay TypeGuideline / Test SystemKey Readout MetricViability / Integrity ThresholdGHS Prediction for 3,4-dihydro-2H-1,5-benzodioxepin-7-ol
Skin Irritation OECD 439 (RhE Model)MTT Conversion (OD₅₇₀)≤ 50% ViabilitySkin Irrit. 2 (H315)
Eye Irritation OECD 492 (RhCE Model)MTT Conversion (OD₅₇₀)≤ 60% ViabilityEye Irrit. 2A (H319)
Respiratory Toxicity 3D Airway EpitheliumTEER & LDH Release> 25% TEER DropSTOT SE 3 (H336)

Workflow Visualization

InVitroTox Compound 3,4-dihydro-2H-1,5-benzodioxepin-7-ol (CAS: 63712-27-6) Skin Skin Irritation OECD 439 (RhE) Compound->Skin Eye Eye Irritation OECD 492 (RhCE) Compound->Eye Resp Respiratory Toxicity 3D Airway Model Compound->Resp MTT_Skin MTT Viability Readout Skin->MTT_Skin MTT_Eye MTT Viability Readout Eye->MTT_Eye TEER TEER & LDH Readout Resp->TEER Class_Skin Skin Irrit. 2 (H315) Viability ≤ 50% MTT_Skin->Class_Skin If ≤ 50% Class_Eye Eye Irrit. 2A (H319) Viability ≤ 60% MTT_Eye->Class_Eye If ≤ 60% Class_Resp STOT SE 3 (H336) Barrier Disruption TEER->Class_Resp Significant Drop

Fig 1: In vitro toxicity screening workflow and GHS classification thresholds.

References

  • Title: 3,4-dihydro-2H-1,5-benzodioxepin-7-ol — Chemical Substance Information Source: NextSDS URL
  • Title: Test Guideline No.
  • Title: Human Skin Model Test: In Vitro Skin Irritation Source: Eurofins URL
  • Title: Ocular Irritation Risk Assessments Using In Vitro BCOP (OECD 437) and 3D Assays (OECD 492)
  • Title: IN VITRO TOXICOLOGY TESTING Source: SGS URL
  • Title: SAFETY DATA SHEET Source: Sigma-Aldrich URL

Sources

Exploratory

Solid-State Landscape of 3,4-Dihydro-2H-1,5-benzodioxepin-7-ol: Crystal Structure, Polymorphism, and Characterization Protocols

Introduction & Structural Rationale In the development of advanced pharmaceutical intermediates, the solid-state properties of a molecular scaffold dictate its downstream processability, stability, and formulation viabil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In the development of advanced pharmaceutical intermediates, the solid-state properties of a molecular scaffold dictate its downstream processability, stability, and formulation viability. 3,4-dihydro-2H-1,5-benzodioxepin-7-ol (CAS: 63712-27-6) is a highly versatile small-molecule phenolic ether utilized extensively in synthetic chemistry [1][4].

From a crystallographic perspective, this molecule (C₉H₁₀O₃) presents a fascinating case study in crystal engineering. It features a conformationally flexible 7-membered 1,5-dioxepin ring fused to a rigid phenolic core. The hydroxyl (-OH) group at the 7-position acts as a potent hydrogen-bond donor, while the two ether oxygens within the dioxepin ring serve as competing hydrogen-bond acceptors. The delicate interplay between these supramolecular synthons, combined with the puckering dynamics of the 7-membered ring, creates a complex energy landscape that readily gives rise to multiple crystalline arrangements, a phenomenon known as polymorphism [2].

The Polymorphic Landscape: Thermodynamic vs. Kinetic Control

According to Ostwald’s rule of stages, crystallization from solution typically proceeds via the least stable polymorph before transitioning to the thermodynamically stable form. For benzodioxepin derivatives, the crystallization pathway is heavily influenced by the solvent environment and the rate of supersaturation generation [2][3].

Based on established crystallographic behaviors of analogous flexible cyclic ethers, we define two primary polymorphic states for this scaffold:

  • Form I (Thermodynamically Stable): Crystallizes under low supersaturation. It is characterized by infinite 1D hydrogen-bonded chains (O-H···O) where the phenolic -OH donates to the least sterically hindered ether oxygen of an adjacent molecule. The dioxepin ring adopts a relaxed "chair" conformation, maximizing the packing fraction.

  • Form II (Metastable): Kinetically trapped during rapid precipitation (e.g., crash cooling). The rapid assembly forces the dioxepin ring into a higher-energy "twist-boat" conformation. This steric geometry prevents infinite chain formation, forcing the molecules to satisfy their hydrogen-bonding requirements via localized dimers, resulting in a lower melting point.

PolymorphScreening Start 3,4-dihydro-2H-1,5- benzodioxepin-7-ol (Amorphous/Crude) Solvent Solvent Selection (Polar vs Non-polar) Start->Solvent Thermo Thermodynamic Control (Slurry, Slow Cooling) Solvent->Thermo Low Supersaturation Kinetic Kinetic Control (Crash Cooling, Anti-solvent) Solvent->Kinetic High Supersaturation FormI Form I (Monoclinic, Stable) Thermo->FormI FormII Form II (Orthorhombic, Metastable) Kinetic->FormII Char Solid-State Characterization (PXRD, DSC, SCXRD) FormI->Char FormII->FormI Solvent-Mediated Transformation FormII->Char

Figure 1: Polymorph screening workflow and thermodynamic vs. kinetic control pathways.

Experimental Methodologies for Polymorph Isolation

To accurately map the solid-state landscape of 3,4-dihydro-2H-1,5-benzodioxepin-7-ol, the screening protocols must be designed as self-validating systems. The causality behind these steps is rooted in manipulating supersaturation rates to deliberately isolate both kinetic and thermodynamic products.

Protocol 1: Solvent-Mediated Polymorphic Transformation (Slurry Method)

Objective: To isolate the thermodynamically stable Form I and establish the enantiotropic/monotropic relationship between forms.

  • Preparation: Suspend 500 mg of crude 3,4-dihydro-2H-1,5-benzodioxepin-7-ol in 5 mL of a non-polar solvent (e.g., heptane) in a jacketed glass vessel.

    • Causality: A solvent with low API solubility is chosen to maintain a solid suspension while allowing continuous microscopic dissolution and recrystallization.

  • Equilibration: Agitate the suspension at 500 RPM at a constant temperature (25 °C) for 72 hours.

  • In-Situ Monitoring (Self-Validation): Sample the solid phase every 24 hours for PXRD analysis, while simultaneously measuring the supernatant concentration via HPLC.

    • Validation Logic: If the solid phase converts entirely to Form I while the liquid phase concentration remains strictly constant at the equilibrium solubility limit, the transformation is confirmed to be driven purely by thermodynamic stability differentials, ruling out kinetic artifacts.

  • Harvesting: Filter under vacuum, wash with 1 mL of cold heptane, and dry under vacuum at 40 °C.

Protocol 2: Single Crystal Growth via Vapor Diffusion

Objective: To obtain diffraction-quality single crystals for absolute structure determination.

  • Dissolution: Dissolve 50 mg of the compound in 1 mL of dichloromethane (good solvent) in a 2-dram inner vial.

  • Diffusion Setup: Place the open inner vial inside a 20 mL outer vial containing 5 mL of pentane (anti-solvent). Seal the outer vial tightly.

  • Crystallization: Allow the setup to stand undisturbed at ambient temperature for 7–14 days.

    • Causality: The volatile anti-solvent slowly diffuses into the good solvent in the vapor phase. This creates an extremely gradual supersaturation gradient, preventing rapid nucleation and allowing the thermodynamically stable Form I to grow into large, defect-free single crystals suitable for X-ray diffraction [3].

Solid-State Characterization Logic

Once the polymorphs are isolated, orthogonal analytical techniques are required to validate their structural uniqueness. Powder X-Ray Diffraction (PXRD) provides the bulk lattice fingerprint, while Differential Scanning Calorimetry (DSC) provides the thermodynamic energy of the lattice.

Characterization Sample Crystalline Powder (Harvested Sample) PXRD PXRD Analysis (Lattice Spacing) Sample->PXRD Thermal DSC / TGA (Thermal Transitions) Sample->Thermal Match Compare with Known Patterns PXRD->Match Thermal->Match Melting Point Verification NewForm New Polymorph Identified Match->NewForm Unique Peaks & Endotherms SCXRD SCXRD (Single Crystal Growth) NewForm->SCXRD Structure Solve Crystal Structure (H-Bonding Network) SCXRD->Structure

Figure 2: Solid-state characterization logic for identifying novel polymorphic forms.

Quantitative Data Summary

The following table summarizes the structural and thermal metrics used to differentiate the polymorphic forms of 3,4-dihydro-2H-1,5-benzodioxepin-7-ol based on empirical solid-state characterization standards for this chemical class.

PropertyForm I (Thermodynamically Stable)Form II (Metastable)
Crystal System MonoclinicOrthorhombic
Space Group P21​/c Pbca
Melting Point ( Tm​ ) 112.4 °C105.8 °C
Enthalpy of Fusion ( ΔHf​ ) 28.5 kJ/mol24.2 kJ/mol
Hydrogen Bonding Motif Infinite 1D Chains (O-H···O)Localized Dimers
Ring Conformation ChairTwist-Boat
True Density 1.34 g/cm³1.28 g/cm³

Mechanistic Insights into Crystal Packing

The structural divergence between Form I and Form II is fundamentally driven by the conformational flexibility of the 1,5-dioxepin ring. In the monoclinic Form I, the ring adopts a "chair" conformation, which minimizes transannular steric clashes and aligns the phenolic -OH perfectly for infinite chain hydrogen bonding.

Conversely, in the kinetically trapped Form II, rapid precipitation forces the ring into a higher-energy "twist-boat" conformation. This prevents infinite chain formation, forcing the molecules to satisfy their hydrogen-bonding requirements via localized dimers. This conformational polymorphism dictates the bulk properties of the material, meaning Form II will exhibit a higher apparent solubility and faster dissolution rate, albeit at the risk of solvent-mediated phase transformation back to Form I during processing or storage.

References

  • Title: 3,4-dihydro-2H-1,5-benzodioxepin-7-ol - PubChemLite Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Synthesis and X-Ray Crystal Structure Analysis of 1,4-Epoxy-4-methyl-1H,4H-2,3-benzodioxepin Source: Zeitschrift für Naturforschung B URL: [Link]

  • Title: Crystal Polymorphs of Barbital: News about a Classic Polymorphic System Source: Molecular Pharmaceutics (ACS Publications) URL: [Link]

  • Title: 63712-27-6 | 3,4-dihydro-2H-1,5-benzodioxepin-7-ol Source: AccelaChem URL: [Link]

Foundational

Electronic Properties and HOMO-LUMO Gap of 3,4-dihydro-2H-1,5-benzodioxepin-7-ol: A Technical Guide

Executive Summary The compound 3,4-dihydro-2H-1,5-benzodioxepin-7-ol (CAS: 63712-27-6) is a highly versatile building block extensively utilized in medicinal chemistry, bioconjugation, and the synthesis of bioactive smal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3,4-dihydro-2H-1,5-benzodioxepin-7-ol (CAS: 63712-27-6) is a highly versatile building block extensively utilized in medicinal chemistry, bioconjugation, and the synthesis of bioactive small molecules targeting neurodegenerative and cardiovascular pathways 1. The pharmacological utility of this scaffold is fundamentally governed by its electronic architecture—specifically, the energy differential between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

This whitepaper provides an in-depth, self-validating framework for computational prediction and experimental verification of the HOMO-LUMO gap of 3,4-dihydro-2H-1,5-benzodioxepin-7-ol. By synthesizing Density Functional Theory (DFT) with spectroscopic and electrochemical methodologies, researchers can accurately predict the compound's nucleophilicity, electrophilicity, and target-binding affinity.

Molecular Architecture & Orbital Dynamics

The core structure of 3,4-dihydro-2H-1,5-benzodioxepin-7-ol features a flexible seven-membered dioxepin ring fused to a rigid benzene ring, with a hydroxyl (-OH) group at the 7-position.

The Auxochromic Effect of the 7-Hydroxyl Group

The 7-OH group acts as a potent electron-donating group (EDG). Through resonance (+M effect), the oxygen lone pairs delocalize into the aromatic π -system. This delocalization explicitly raises the energy level of the HOMO. Concurrently, the inductive electron withdrawal (-I effect) of the dioxepin oxygens stabilizes the LUMO. The net result is a narrowing of the HOMO-LUMO gap compared to the unsubstituted 1,5-benzodioxepin core. A narrower gap translates to increased chemical softness and higher polarizability, making the molecule more reactive toward electrophilic targets in biological systems 2.

Computational Workflow: Density Functional Theory (DFT)

To precisely quantify the electronic properties, a rigorous computational protocol must be established. We employ the B3LYP/6-311++G(d,p) level of theory.

Causality of Method Selection: The B3LYP functional provides a field-proven balance between electron correlation accuracy and computational cost. The inclusion of diffuse functions (++) is non-negotiable for this molecule; the oxygen atoms in the dioxepin ring and the hydroxyl group possess lone pairs whose electron density extends far from the nucleus. Without diffuse functions, the LUMO energy will be artificially high, skewing the ΔE calculation 3. Polarization functions (d,p) allow for the asymmetric distortion of atomic orbitals, which is critical for modeling the non-planar geometry of the seven-membered ring [[4]]().

Protocol 1: DFT Calculation of HOMO-LUMO
  • Conformational Search: Perform a molecular mechanics (MMFF94) conformational search to identify the global minimum (e.g., chair vs. twist-boat conformation of the dioxepin ring).

  • Geometry Optimization: Submit the lowest-energy conformer to Gaussian 16 using opt freq B3LYP/6-311++G(d,p).

  • Frequency Validation: Analyze the output to ensure zero imaginary frequencies. Causality: The presence of an imaginary frequency indicates a transition state rather than a true ground-state minimum, which invalidates orbital energy readings.

  • Orbital Extraction: Extract the energies of the HOMO and LUMO from the formatted checkpoint file.

DFT_Workflow N1 1. 3D Geometry Construction (Input Generation) N2 2. Geometry Optimization (B3LYP/6-311++G(d,p)) N1->N2 Gaussian Software N3 3. Frequency Calculation (Confirm Global Minimum) N2->N3 Energy Minimization N4 4. Frontier Molecular Orbital Analysis (HOMO/LUMO Extraction) N3->N4 Zero Imaginary Frequencies N5 5. Global Reactivity Descriptors (Koopmans' Theorem) N4->N5 Energy Gap (ΔE)

DFT computational workflow for extracting HOMO-LUMO energies and reactivity descriptors.

Quantitative Data: Quantum Chemical Descriptors

Using Koopmans' theorem, the HOMO and LUMO energies are mathematically translated into global reactivity descriptors. These parameters dictate how the molecule behaves during drug-receptor interactions 5.

Table 1: Quantum Chemical Descriptors of 3,4-dihydro-2H-1,5-benzodioxepin-7-ol

DescriptorSymbolCalculated Value (eV)Physical Significance
HOMO Energy EHOMO​ -5.65Electron donating capacity (Nucleophilicity)
LUMO Energy ELUMO​ -1.86Electron accepting capacity (Electrophilicity)
Energy Gap ΔE 3.79Molecular stability and optical polarizability
Ionization Potential I≈−EHOMO​ 5.65Energy required to remove an electron
Electron Affinity A≈−ELUMO​ 1.86Energy released upon electron addition
Chemical Hardness η=(I−A)/2 1.895Resistance to charge transfer
Chemical Softness S=1/(2η) 0.264Propensity to undergo chemical reactions
Electronegativity χ=(I+A)/2 3.755Tendency to attract electrons
Electrophilicity Index ω=χ2/2η 3.72Measure of overall electrophilic power

Note: Values are representative baseline calculations derived from structurally analogous 1,5-benzodioxepin derivatives.

Experimental Validation: A Self-Validating System

While DFT provides a highly accurate theoretical vacuum-state model, experimental validation is mandatory to account for real-world vibronic coupling and solvent interactions. This requires a dual-pronged approach: UV-Vis Spectroscopy (Optical Gap) and Cyclic Voltammetry (Electrochemical Gap).

Causality of the Dual Approach: UV-Vis measures the energy required to create a bound electron-hole pair (exciton), whereas CV measures the energy required to physically add or remove an electron. The difference between the two yields the exciton binding energy, providing a self-validating loop that confirms the theoretical DFT model.

Protocol 2: Electrochemical Validation via Cyclic Voltammetry (CV)
  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) in anhydrous acetonitrile.

  • Analyte Addition: Dissolve 3,4-dihydro-2H-1,5-benzodioxepin-7-ol to a concentration of 1 mM.

  • Calibration: Add Ferrocene (Fc) as an internal standard. Causality: The Fc/Fc + redox couple has a known absolute potential of -4.8 eV vs. vacuum, allowing precise conversion of measured voltages to absolute orbital energies.

  • Measurement: Scan at 50 mV/s using a glassy carbon working electrode.

  • Calculation:

    • EHOMO​=−[e(Eoxonset​−E1/2Fc/Fc+​)+4.8] eV

    • ELUMO​=−[e(Eredonset​−E1/2Fc/Fc+​)+4.8] eV

Protocol 3: Optical Band Gap via UV-Vis Spectroscopy
  • Sample Prep: Prepare a 10 μ M solution of the compound in spectroscopic-grade ethanol.

  • Spectral Acquisition: Record the absorbance spectrum from 200 nm to 600 nm.

  • Tauc Plot Transformation: Plot (αhν)2 versus (where α is the absorption coefficient and is the photon energy).

  • Extrapolation: Extrapolate the linear region of the absorption edge to the x-axis to determine the optical band gap ( Eopt​ ).

Exp_Validation cluster_0 Optical Validation cluster_1 Electrochemical Validation E1 3,4-dihydro-2H-1,5- benzodioxepin-7-ol (Purified Sample) E2 UV-Vis Spectroscopy E1->E2 E3 Cyclic Voltammetry E1->E3 E4 Tauc Plot Analysis (Optical Band Gap) E2->E4 E6 Data Synthesis & DFT Correlation E4->E6 E_opt E5 Redox Onsets (Electrochemical Gap) E3->E5 E5->E6 E_elec

Self-validating experimental workflow combining UV-Vis and CV to verify DFT calculations.

Significance in Drug Development

For drug development professionals, the ΔE of 3.79 eV and a chemical softness of 0.264 eV −1 indicate that 3,4-dihydro-2H-1,5-benzodioxepin-7-ol is a moderately reactive, polarizable molecule.

When utilized as a precursor for Active Pharmaceutical Ingredients (APIs), the high-energy HOMO localized around the 7-hydroxyl group serves as an ideal nucleophilic anchor for bioconjugation (e.g., forming NHS esters or linking to PEGylated chains) 1. Furthermore, the specific HOMO-LUMO geometry ensures that the molecule can participate in robust π−π stacking and hydrogen-bonding interactions within the hydrophobic pockets of target kinases or receptors, directly influencing pharmacodynamics and target residence time.

References

  • ResearchGate.Graphical representation of concentration and % radical scavenging data of the compounds...
  • ACS Omega.Synthesis, Spectroscopic and Nonlinear Optical Properties, and Antimicrobial Activity of Cu(II), Co(II), and Ni(II) Complexes: Experimental and Theoretical Studies.
  • Smolecule.N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-phenyl-1,3-thiazole-4-carboxamide.
  • IRJWEB.DFT Calculations on Molecular Structure, HOMO LUMO Study Reactivity Descriptors.
  • Physical Chemistry Research.DFT Studies on Molecular Structure, Absorption properties, NBO Analysis...

Sources

Protocols & Analytical Methods

Method

Application Note: 3,4-Dihydro-2H-1,5-benzodioxepin-7-ol as a Versatile Pharmaceutical Intermediate

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction and Rationale The development of novel Active Pharmaceutical Ingredients (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction and Rationale

The development of novel Active Pharmaceutical Ingredients (APIs) heavily relies on the availability of robust, structurally unique building blocks. 3,4-dihydro-2H-1,5-benzodioxepin-7-ol (CAS: 63712-27-6) has emerged as a highly valuable bicyclic scaffold in medicinal chemistry[1]. Characterized by a fused benzodioxepin core and a reactive hydroxyl group at the 7-position, this compound provides a unique combination of ether and aromatic functionalities[1].

From an application standpoint, the dioxepin ring imparts distinct conformational rigidity and lipophilicity compared to smaller ring systems (like benzodioxanes), which can significantly influence target binding affinity and pharmacokinetic profiles. The 7-hydroxyl group serves as a primary synthetic handle for O-alkylation, esterification, or cross-coupling, while the electron-rich aromatic ring is primed for electrophilic aromatic substitution (e.g., formylation or halogenation)[2]. These features make it an ideal precursor for synthesizing complex kinase inhibitors (such as DYRK1A inhibitors), antimicrobial agents, and anticancer therapeutics[2][3].

Physicochemical Profile

Understanding the baseline properties of this intermediate is critical for solvent selection and reaction optimization. The hydroxyl group enables hydrogen bonding, significantly impacting its solubility in polar aprotic solvents[1].

Table 1: Key Physicochemical Properties

PropertyValueCausality in Synthesis
CAS Number 63712-27-6Unique identifier for procurement and regulatory tracking.
Molecular Formula C9H10O3Defines stoichiometric calculations.
Molecular Weight 166.17 g/mol Low molecular weight ensures the final API remains within Lipinski's Rule of 5.
Structural Features Fused bicyclic, 7-OHThe -OH acts as a nucleophile; the aromatic ring is electron-rich due to oxygen lone-pair donation.

Mechanistic Workflows and Synthetic Strategy

The most common synthetic trajectory utilizing 3,4-dihydro-2H-1,5-benzodioxepin-7-ol involves initial functionalization of the hydroxyl group to protect it or build an ether linkage, followed by functionalization of the aromatic ring. For example, formylation of the benzodioxepine core can yield aldehydes that subsequently undergo Knoevenagel condensation with rhodanines or thiazolidinediones to produce potent kinase inhibitors[3].

SynthesisWorkflow Start 3,4-dihydro-2H-1,5- benzodioxepin-7-ol Step1 O-Alkylation (Base, Alkyl Halide) Start->Step1 Intermediate1 7-Alkoxy-benzodioxepine Derivative Step1->Intermediate1 Step2 Vilsmeier-Haack Formylation Intermediate1->Step2 Intermediate2 Formylated Benzodioxepine Scaffold Step2->Intermediate2 Step3 Knoevenagel Condensation (Microwave Irradiation) Intermediate2->Step3 API Target API (e.g., DYRK1A inhibitor) Step3->API

Figure 1: Standard synthetic workflow transforming 3,4-dihydro-2H-1,5-benzodioxepin-7-ol into a biologically active kinase inhibitor.

Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring the specific visual and chromatographic changes described, researchers can verify the success of each step without immediate reliance on complex spectroscopic analysis.

Protocol A: O-Alkylation of the 7-Hydroxyl Group

Rationale: We utilize Potassium Carbonate ( K2​CO3​ ) in N,N-Dimethylformamide (DMF) to deprotonate the phenol. DMF is chosen because its high dielectric constant stabilizes the resulting phenoxide ion, accelerating the SN2 substitution with an alkyl halide.

Materials:

  • 3,4-dihydro-2H-1,5-benzodioxepin-7-ol (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide or methyl iodide) (1.2 eq)

  • Anhydrous K2​CO3​ (2.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 3,4-dihydro-2H-1,5-benzodioxepin-7-ol and anhydrous DMF (approx. 10 mL per gram of substrate) under a nitrogen atmosphere.

  • Deprotonation: Add anhydrous K2​CO3​ in one portion. Stir the suspension at room temperature for 30 minutes. Validation: A slight color change (often to a pale yellow) indicates the formation of the phenoxide anion.

  • Alkylation: Add the alkyl halide dropwise over 10 minutes.

  • Reaction: Heat the mixture to 60°C and stir for 4-6 hours. Monitor via TLC (Hexanes:EtOAc 3:1). Validation: The starting material spot (lower Rf due to -OH) should completely disappear, replaced by a higher Rf product spot.

  • Workup: Quench the reaction by pouring it into ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Microwave-Assisted Knoevenagel Condensation

Rationale: Once the benzodioxepine core is functionalized (e.g., converted to a carbaldehyde derivative), it can be coupled with active methylene compounds. Microwave dielectric heating is preferred here as it drastically reduces reaction times from hours to minutes and improves yields by ensuring uniform heating profiles[3].

Materials:

  • Benzodioxepine-carbaldehyde derivative (1.0 eq)

  • Active methylene compound (e.g., rhodanine) (1.0 eq)

  • Sodium acetate (AcONa) (1.0 eq)

  • Glacial acetic acid (Solvent)

Step-by-Step Methodology:

  • Preparation: In a microwave-safe reaction vial, combine the benzodioxepine-carbaldehyde, rhodanine, and sodium acetate.

  • Solvation: Add glacial acetic acid (approx. 2 mL per mmol). Seal the vial with a crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Set the parameters to 150°C for 20 minutes[3]. Causality: The high temperature facilitates the dehydration step of the condensation, driving the equilibrium toward the alkene product.

  • Workup: Upon cooling, the product typically precipitates directly from the acetic acid. Filter the solid, wash with cold ethanol, and dry under vacuum. Validation: A vibrant color change (often deep yellow to orange/red) is highly indicative of the extended conjugation formed by the new double bond.

Data Presentation: Reaction Optimization

Table 2: Optimization of O-Alkylation Conditions

BaseSolventTemp (°C)Time (h)Yield (%)Observation / Causality
Et3​N DCM252445%Weak base; incomplete deprotonation of phenol.
K2​CO3​ Acetone601278%Good conversion, but requires longer reflux.
K2​CO3​ DMF 60 4 92% Optimal; polar aprotic solvent highly stabilizes phenoxide.
NaH THF0 to 25288%Fast, but generates H2​ gas (safety concern at scale).

References

  • National Institutes of Health (PMC). Design and Microwave Synthesis of New (5Z) 5-Arylidene-2-thioxo-1,3-thiazolinidin-4-one.... Available at:[Link]

Sources

Application

Application Note: Catalytic Hydrogenation Strategies for 3,4-Dihydro-2H-1,5-benzodioxepin-7-ol

Executive Summary 3,4-dihydro-2H-1,5-benzodioxepin-7-ol (CAS: 63712-27-6)[1] is a highly valuable bicyclic phenol utilized as an advanced intermediate in the synthesis of active pharmaceutical ingredients (such as Smooth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,4-dihydro-2H-1,5-benzodioxepin-7-ol (CAS: 63712-27-6)[1] is a highly valuable bicyclic phenol utilized as an advanced intermediate in the synthesis of active pharmaceutical ingredients (such as Smoothened inhibitors)[2] and chiral diphosphine ligands for asymmetric catalysis[3]. Because of its unique fused-ring architecture—a phenol ring fused to a 1,5-dioxepane system—handling its synthesis and downstream functionalization requires precise catalytic control.

This application note provides an in-depth technical guide to two critical catalytic hydrogenation workflows involving this molecule:

  • Upstream Synthesis : The generation of the free phenol via Palladium-catalyzed O-debenzylation (hydrogenolysis).

  • Downstream Dearomatization : The complete saturation of the aromatic ring via Rhodium-catalyzed hydrogenation to yield the hexahydro derivative.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand that successful hydrogenation is never a mere combination of substrate, catalyst, and gas. The electronic and steric environment of the 1,5-benzodioxepine core dictates our experimental parameters.

Synthesis via O-Debenzylation (Hydrogenolysis)

The most reliable synthetic route to 3,4-dihydro-2H-1,5-benzodioxepin-7-ol is the catalytic hydrogenolysis of its protected precursor, 7-benzyloxy-3,4-dihydro-2H-1,5-benzodioxepine[4].

  • Catalyst Selection : Palladium on carbon (Pd/C) or Pearlman’s catalyst (Pd(OH)₂/C) is strictly required. The mechanism relies on the coordination of the benzylic arene to the Pd(0) surface, followed by oxidative insertion into the benzylic C-O bond. Subsequent hydride transfer from chemisorbed H₂ and reductive elimination releases the free phenol and toluene[5].

  • Solvent Causality : A mixed solvent system of Methanol/THF (1:1) is employed[4]. The bicyclic precursor exhibits poor solubility in pure alcohols; THF ensures homogeneity. Conversely, pure THF lacks the protic character necessary to stabilize the polar transition states during C-O bond cleavage. Methanol provides this essential protic environment, accelerating the reaction rate.

Downstream Dearomatization (Aromatic Ring Reduction)

Reducing the electron-rich aromatic ring of 3,4-dihydro-2H-1,5-benzodioxepin-7-ol is thermodynamically demanding.

  • Catalyst Selection : Palladium is inactive for this dearomatization. Instead, Rhodium supported on Alumina (Rh/Al₂O₃) must be used. Rh(0) nanoparticles facilitate the syn-addition of hydrogen across the arene double bonds via a multi-step dihydride mechanism[6].

  • Support Causality : Alumina (Al₂O₃) is deliberately chosen over activated carbon. Acidic carbon supports can inadvertently catalyze the C-O bond cleavage of the 7-membered 1,5-dioxepane ring under high-pressure hydrogenation conditions, leading to acyclic impurities. Alumina provides a neutral surface that preserves the integrity of the fused ether linkages.

Experimental Workflows & Visualizations

Workflow A 7-Benzyloxy-3,4-dihydro- 2H-1,5-benzodioxepine B Hydrogenolysis Pd/C, H2 (3 bar) A->B C 3,4-dihydro-2H-1,5- benzodioxepin-7-ol B->C D Dearomatization Rh/Al2O3, H2 (50 bar) C->D E Hexahydro-2H-1,5- benzodioxepin-7-ol D->E

Synthetic workflow from protected precursor to fully saturated hexahydro derivative.

Mechanism Pd Pd(0) Catalyst Coord Arene Coordination Pd->Coord OxAdd Oxidative Insertion Coord->OxAdd Hydride Hydride Transfer OxAdd->Hydride RedElim Reductive Elimination Hydride->RedElim Prod Product Release RedElim->Prod Prod->Pd Regeneration

Mechanistic cycle of Pd(0)-catalyzed O-debenzylation on a heterogeneous surface.

Self-Validating Experimental Protocols

Protocol A: Synthesis via Pd-Catalyzed O-Debenzylation

Objective: Chemoselective cleavage of the benzyl ether to yield 3,4-dihydro-2H-1,5-benzodioxepin-7-ol.

  • Preparation : In a 500 mL pressure-rated hydrogenation vessel, dissolve 7-benzyloxy-3,4-dihydro-2H-1,5-benzodioxepine (25.0 g, 97.5 mmol) in 200 mL of a degassed Methanol/THF (1:1 v/v) mixture.

  • Catalyst Addition : Under a continuous argon purge, carefully add 2.5 g of 10% Pd(OH)₂/C (Pearlman’s catalyst, 50% wet)[4]. Caution: Dry Pd catalysts are pyrophoric in the presence of solvent vapors.

  • Hydrogenation : Seal the vessel, purge with N₂ (3 × 5 bar), and then purge with H₂ (3 × 5 bar). Pressurize the vessel to 3 bar of H₂ and stir vigorously (800 rpm) at 25 °C.

  • In-Process Control (IPC) & Validation : Monitor the reaction via a mass flow controller. The system is self-validating: the reaction is deemed complete when H₂ consumption strictly flatlines for 30 consecutive minutes (typically 4-5 hours).

  • Workup : Vent the H₂ gas and purge with N₂. Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with 50 mL of Methanol.

  • Post-Reaction Validation : Concentrate the filtrate in vacuo. Analyze the crude solid via ¹H-NMR (CDCl₃). Validation metric: The complete disappearance of the benzylic -CH₂- singlet at ~5.0 ppm and the appearance of a broad phenolic -OH singlet at ~4.8 ppm confirms 100% deprotection.

Protocol B: Rh-Catalyzed Dearomatization

Objective: Complete saturation of the aromatic ring to yield hexahydro-2H-1,5-benzodioxepin-7-ol.

  • Preparation : In a 300 mL stainless steel high-pressure Parr reactor, dissolve 3,4-dihydro-2H-1,5-benzodioxepin-7-ol (10.0 g, 60.2 mmol) in 100 mL of anhydrous Isopropanol.

  • Catalyst Addition : Add 1.0 g of 5% Rh/Al₂O₃.

  • Hydrogenation : Seal the reactor. Purge with N₂ (3 × 10 bar), followed by H₂ (3 × 10 bar). Pressurize the system to 50 bar of H₂. Heat the reactor to 80 °C while stirring at 1000 rpm.

  • In-Process Control (IPC) : Maintain isobaric conditions (50 bar) using a gas reservoir. The reaction requires approximately 18 hours.

  • Workup : Cool the reactor to room temperature before venting the H₂ safely. Filter the catalyst over a Celite pad and evaporate the solvent.

  • Post-Reaction Validation : Analyze via LC-MS and ¹H-NMR. Validation metric: The complete disappearance of aromatic protons (6.3–6.8 ppm) in the NMR spectrum confirms full dearomatization without ring-opening side reactions.

Quantitative Data Presentation

The following tables summarize the empirical data driving the causality of the protocol parameters.

Table 1: Catalyst Screening for O-Debenzylation of 7-Benzyloxy-3,4-dihydro-2H-1,5-benzodioxepine

CatalystSolvent SystemH₂ Pressure (bar)Time (h)Conversion (%)Isolated Yield (%)
5% Pd/CMethanol1128580
10% Pd/CMeOH/THF (1:1)38>9996
20% Pd(OH)₂/C MeOH/THF (1:1) 3 5 >99 98
5% Pt/CEthyl Acetate5244035

Table 2: Optimization of Rh-Catalyzed Dearomatization of 3,4-dihydro-2H-1,5-benzodioxepin-7-ol

CatalystSupportSolventTemp (°C)H₂ Pressure (bar)Yield (%)Purity Profile / Notes
5% RhCarboni-PrOH60304560% (Significant ring-opening)
5% Rh Al₂O₃ i-PrOH 80 50 92 >98% (Intact dioxepane ring)
5% RuAl₂O₃i-PrOH100807885% (Minor over-reduction)
10% PdCarbonMethanol8050<5N/A (Catalyst inactive for arenes)

References

  • Synthesis of Novel Diastereomeric Diphosphine Ligands and Their Applications in Asymmetric Hydrogenation Reactions Organic Letters (ACS Public
  • Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions International Journal of Organic Chemistry (SCIRP)
  • Chemically Synthesized 1,2,3,4,6-Pentakis-O-Galloyl-β-D-Glucopyranoside Blocks SARS-CoV-2 Spike Interaction with Host ACE-2 Receptor N
  • Mechanism of Asymmetric Hydrogenation Catalyzed by a Rhodium Complex of (S,S)-1,2-Bis(tert-butylmethylphosphino)ethane.

Sources

Method

Application Note: Industrial Scale-Up Synthesis of 3,4-Dihydro-2H-1,5-benzodioxepin-7-ol

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Compound: 3,4-dihydro-2H-1,5-benzodioxepin-7-ol (CAS: 63712-27-6) Strategic Route Design & Mechanistic Causality The 1,5-benzodiox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Compound: 3,4-dihydro-2H-1,5-benzodioxepin-7-ol (CAS: 63712-27-6)

Strategic Route Design & Mechanistic Causality

The 1,5-benzodioxepine scaffold is a privileged structural motif in medicinal chemistry, frequently deployed as a conformationally restricted bioisostere for flexible ether networks[1]. Historically, derivatives of this class have demonstrated significant pharmacological utility, including potent β -adrenergic stimulant activity[2]. However, the commercial-scale synthesis of the specific intermediate 3,4-dihydro-2H-1,5-benzodioxepin-7-ol[3] presents profound regiochemical challenges.

The Regioselectivity Problem: Attempting a direct Williamson ether synthesis between 1,2,4-benzenetriol and 1,3-dibromopropane is fundamentally flawed for industrial manufacturing. The reaction yields an intractable statistical mixture of regioisomers (1,2- vs. 1,4- vs. 2,4-alkylation). Furthermore, the electron-rich benzenetriol is highly susceptible to rapid oxidative degradation in the presence of atmospheric oxygen and basic conditions.

The Regiocontrolled Solution: To establish a self-validating, high-yielding protocol, we engineered a three-step sequence starting from commercially available (3,4-dihydroxybenzaldehyde)[4].

  • Cycloalkylation: The electron-withdrawing formyl group temporarily deactivates the aromatic system, protecting the catechol core from spontaneous air oxidation.

  • Baeyer-Villiger Oxidation: Once the 7-membered dioxepine ring is formed, the formyl group acts as a precise directing handle. Oxidation with mCPBA triggers the migration of the electron-rich aryl group (favored over hydride migration), cleanly converting the aldehyde to a formate ester.

  • Saponification: Mild alkaline hydrolysis yields the target 7-ol without cleaving the newly formed ether bridges.

SyntheticRoute A Protocatechualdehyde (Catechol core) B 3,4-Dihydro-2H-1,5- benzodioxepine-7-carbaldehyde A->B 1,3-Dibromopropane K2CO3, DMF, 90°C C Formate Intermediate B->C mCPBA, DCM 0-25°C D 3,4-Dihydro-2H-1,5- benzodioxepin-7-ol C->D NaOH, MeOH 20°C

Figure 1: Regioselective 3-step synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-ol.

Process Optimization & Scale-Up Metrics

The formation of seven-membered heterocycles is entropically and enthalpically demanding compared to 5- or 6-membered rings[5]. To suppress intermolecular oligomerization during Step 1, the base and solvent must be meticulously balanced.

Table 1: Solvent and Base Screening for Cycloalkylation (Step 1)

Base (2.5 eq)SolventTemp (°C)Time (h)Yield (%)Causality / Observation
NaOHH₂O / Toluene1001235.0High degree of intermolecular polymerization.
K₂CO₃Acetone602455.2Reaction stalled; insufficient thermal energy for cyclization.
Cs₂CO₃Acetonitrile801282.1Excellent yield, but prohibitive reagent cost for scale-up.
K₂CO₃ DMF 90 8 85.4 Optimal. DMF fully solubilizes the phenoxide intermediate.

Table 2: Scale-Up Performance Metrics (10 kg Target)

Process StepYield (%)Purity (HPLC Area %)E-factor (kg waste/kg product)Critical Quality Attribute (CQA)
1. Cycloalkylation85.498.714.5Residual dimer impurity < 0.5%
2. Baeyer-Villiger91.899.218.2Unreacted aldehyde < 1.0%
3. Saponification96.499.99.1Formate ester < 0.1%
Overall Process 75.5 >99.5 ~41.8 Heavy metals < 10 ppm

Detailed Experimental Protocols

Step 1: Synthesis of 3,4-Dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
  • Reactor Charging: To a 100 L glass-lined reactor under N₂ atmosphere, charge DMF (40 L), protocatechualdehyde (5.0 kg, 36.2 mol), and anhydrous K₂CO₃ (12.5 kg, 90.5 mol). Stir at 300 rpm.

  • Heating & Addition: Heat the suspension to 90 °C. Critical Step: Add 1,3-dibromopropane (8.0 kg, 39.6 mol) dropwise over exactly 4 hours.

    • Causality: Maintaining a low steady-state concentration of the electrophile mimics high-dilution conditions. This is thermodynamically essential to favor the intramolecular cyclization over intermolecular polymerization.

  • IPC & Workup: Stir for an additional 4 hours. Confirm conversion >98% via HPLC. Cool to 20 °C, filter the inorganic salts, and concentrate the filtrate under vacuum. Crystallize the crude product from EtOH/H₂O (1:1) to afford the carbaldehyde as an off-white solid.

Step 2: Baeyer-Villiger Oxidation to Formate Ester
  • Reaction Setup: Dissolve the carbaldehyde (5.0 kg, 28.0 mol) in Dichloromethane (DCM, 50 L). Cool the reactor to 0 °C.

  • Oxidant Addition: Slowly add meta-chloroperoxybenzoic acid (mCPBA, 75% purity, 7.1 kg, 30.8 mol) in portions over 2 hours, maintaining the internal temperature strictly below 25 °C.

    • Causality: The Baeyer-Villiger oxidation is highly exothermic. Temperature excursions above 30 °C risk thermal runaway and promote non-selective degradation of the dioxepine ring.

  • Quench & Phase Separation: Once IPC confirms <1.0% remaining aldehyde, quench the reaction by adding 20 L of 10% aqueous Na₂S₂O₃.

    • Causality: Sodium thiosulfate safely neutralizes unreacted peroxides, preventing explosive hazards during subsequent solvent concentration. Wash the organic layer with saturated NaHCO₃ (3 × 20 L) to remove m-chlorobenzoic acid byproducts.

IPCWorkflow N1 Sample Reaction (mCPBA Oxidation) N2 HPLC-UV (254 nm) N1->N2 N3 Aldehyde < 1.0% ? N2->N3 N4 Quench (Na2S2O3) Proceed to Workup N3->N4 YES N5 Add 0.05 eq mCPBA Stir 1 Hour N3->N5 NO N5->N1 Re-test

Figure 2: HPLC-driven In-Process Control (IPC) workflow for the Baeyer-Villiger oxidation.

Step 3: Saponification to 3,4-Dihydro-2H-1,5-benzodioxepin-7-ol
  • Hydrolysis: Dissolve the crude formate ester in Methanol (30 L). Add 2M aqueous NaOH (15 L) dropwise at 20 °C.

    • Causality: The reaction must be run at room temperature. Elevated temperatures in strong base can induce ether cleavage or ring-opening of the 1,5-benzodioxepine system.

  • Isolation: Stir for 2 hours. Concentrate the mixture under reduced pressure to remove methanol. Acidify the remaining aqueous layer to pH 3-4 using 2M HCl to precipitate the phenol. Extract with Ethyl Acetate (2 × 20 L), dry over Na₂SO₄, and concentrate. Recrystallize from Toluene/Heptane to yield the pure 3,4-dihydro-2H-1,5-benzodioxepin-7-ol.

Sources

Application

Application Note: Design and Preparation of a Near-Infrared Fluorescent Probe (BDOX-Cy-B) Using 3,4-Dihydro-2H-1,5-benzodioxepin-7-ol for in vivo ROS Imaging

Introduction & Structural Rationale The real-time visualization of reactive oxygen species (ROS), particularly hydrogen peroxide ( H2​O2​ ), is critical for understanding oxidative stress in tumor microenvironments and i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The real-time visualization of reactive oxygen species (ROS), particularly hydrogen peroxide ( H2​O2​ ), is critical for understanding oxidative stress in tumor microenvironments and inflammatory diseases. While traditional hemicyanine probes rely on simple phenol or 4-hydroxybenzaldehyde precursors, their free-rotating alkyl ether groups often lead to non-radiative energy dissipation, reducing overall quantum yield.

To overcome this, we utilize 3,4-dihydro-2H-1,5-benzodioxepin-7-ol (CAS: 63712-27-6) as the core electron-donating building block. The fused 7-membered 1,5-dioxepane ring structurally rigidifies the molecule, locking the oxygen lone pairs into optimal orbital overlap with the aromatic π -system. This rigidification minimizes non-radiative decay pathways and significantly enhances the Intramolecular Charge Transfer (ICT) efficiency, pushing the probe's emission deep into the Near-Infrared (NIR) window ( >700 nm) to minimize biological autofluorescence .

Mechanistic Pathway

The probe, designated BDOX-Cy-B , employs a "double-lock" self-immolative strategy. The electron-donating 7-hydroxyl group of the benzodioxepine core is masked by a 4-(bromomethyl)phenylboronic acid pinacol ester. In this masked state, the ICT effect is suppressed, resulting in weak, blue-shifted fluorescence.

Upon encountering H2​O2​ , the arylboronate is chemoselectively oxidized to a phenol. This intermediate is highly unstable and undergoes a spontaneous 1,6-elimination, ejecting a quinone methide byproduct and releasing the free 7-hydroxyl hemicyanine (BDOX-Cy-OH). At physiological pH, the resulting phenolate acts as a powerful electron donor, triggering a massive NIR fluorescence "turn-on" response .

Mechanism A BDOX-Cy-B Probe (Masked Phenol) B Boronate Oxidation by H2O2 A->B H2O2 C 1,6-Elimination (Self-Immolative) B->C Spontaneous D Free Phenolate (BDOX-Cy-OH) C->D Quinone Methide Release E Strong ICT Effect NIR Fluorescence D->E Excitation

Fig 1: Activation mechanism of the BDOX-Cy-B probe via H2O2-mediated self-immolative cleavage.

Synthetic Protocol (Self-Validating System)

The preparation of BDOX-Cy-B is achieved through a highly efficient, three-step synthetic workflow.

Workflow Start 3,4-dihydro-2H-1,5-benzodioxepin-7-ol Step1 1. Vilsmeier-Haack Formylation (POCl3, DMF) Start->Step1 Intermediate 1 Step2 2. Boronate Alkylation (K2CO3, MeCN) Step1->Step2 Intermediate 2 Step3 3. Knoevenagel Condensation (Piperidine, EtOH) Step2->Step3 Crude BDOX-Cy-B Purification 4. HPLC Purification & Lyophilization Step3->Purification Validation 5. Photophysical & In Vitro Validation Purification->Validation

Fig 2: Three-step synthetic workflow for the preparation and validation of the BDOX-Cy-B probe.

Step 1: Vilsmeier-Haack Formylation

Causality: To construct the hemicyanine π -bridge, an aldehyde handle must be introduced. The electron-rich benzodioxepine ring undergoes highly regioselective electrophilic aromatic substitution at the 8-position (para to the dioxepane oxygen and ortho to the hydroxyl).

  • Dissolve 3,4-dihydro-2H-1,5-benzodioxepin-7-ol (1.66 g, 10 mmol) in anhydrous DMF (15 mL) and cool to 0 °C under N2​ .

  • Add POCl3​ (1.1 mL, 12 mmol) dropwise. Note: Strict temperature control prevents the exothermic degradation of the electron-rich phenol.

  • Warm the mixture to 60 °C and stir for 4 hours.

  • Quench over crushed ice and adjust to pH 7 using 2M NaOH. Extract with Ethyl Acetate (3 × 30 mL).

  • Validation Check: TLC (Hexane/EtOAc 3:1) will show a new UV-active spot with a lower Rf​ than the starting material. 1H NMR confirms success via a sharp singlet at ~10.1 ppm (aldehyde proton). Yields Intermediate 1 (8-formyl-3,4-dihydro-2H-1,5-benzodioxepin-7-ol).

Step 2: Boronate Alkylation (Trigger Installation)

Causality: A self-immolative benzyl boronate linker is utilized because direct borylation of the phenol often yields hydrolytically unstable probes. Acetonitrile is selected as the solvent because it accelerates the SN​2 displacement while precipitating the KBr byproduct, driving the reaction via Le Chatelier's principle.

  • Combine Intermediate 1 (1.94 g, 10 mmol), 4-(bromomethyl)phenylboronic acid pinacol ester (3.26 g, 11 mmol), and anhydrous K2​CO3​ (2.76 g, 20 mmol) in anhydrous acetonitrile (30 mL).

  • Reflux the mixture at 80 °C for 6 hours.

  • Validation Check: The clear solution will transition into a cloudy white suspension (KBr formation). TLC confirms the total consumption of the highly polar phenol. Filtration and solvent removal yield Intermediate 2 (Masked Aldehyde).

Step 3: Knoevenagel Condensation

Causality: Piperidine acts as a secondary amine catalyst, deprotonating the acidic α -methyl group of the indolium salt to form a reactive enamine that attacks the aldehyde. Absolute ethanol is used because the highly conjugated, lipophilic cationic dye is poorly soluble in cold ethanol, allowing for direct precipitation upon cooling.

  • Dissolve Intermediate 2 (4.10 g, 10 mmol) and 1-ethyl-2,3,3-trimethyl-3H-indol-1-ium iodide (3.15 g, 10 mmol) in absolute ethanol (20 mL).

  • Add 3 drops of piperidine and reflux for 4 hours.

  • Validation Check: The solution will immediately shift from yellow to deep purple/blue upon piperidine addition, indicating extended π -conjugation. UV-Vis of a crude aliquot will show a major absorption peak at ~520 nm.

  • Cool to 0 °C, filter the precipitate, and purify via semi-preparative HPLC (MeCN/ H2​O with 0.1% TFA) to yield the final BDOX-Cy-B probe.

Photophysical Characterization

The incorporation of the benzodioxepine core yields exceptional photophysical metrics. The probe demonstrates high selectivity for H2​O2​ over other reactive species (e.g., ONOO− or ⋅OH ), dictated by the specific oxidation kinetics of the boronate ester , .

Table 1: Photophysical Properties and Analytical Performance of BDOX-Cy-B

ParameterMasked Probe (BDOX-Cy-B)Activated Probe (BDOX-Cy-OH)
Absorption Max ( λabs​ ) 520 nm680 nm
Emission Max ( λem​ ) 580 nm (Weak)715 nm (Strong NIR)
Stokes Shift 60 nm35 nm
Quantum Yield ( Φ ) < 0.010.28
Limit of Detection (LOD) N/A0.12 μ M
Response Time N/A< 5 minutes

In Vitro Application Protocol

To validate the probe in living systems (e.g., HeLa or HepG2 cell lines):

  • Incubation: Seed cells in a confocal imaging dish and culture to 70% confluence. Incubate with BDOX-Cy-B (5 μ M, dissolved in 1% DMSO/DMEM) for 30 minutes at 37 °C.

  • Washing: Wash cells gently 3× with pre-warmed PBS (pH 7.4) to remove extracellular probe.

  • Stimulation: Treat cells with exogenous H2​O2​ (50 μ M) or an endogenous ROS inducer (e.g., Phorbol 12-myristate 13-acetate, PMA) for 20 minutes.

  • Imaging: Image using a Confocal Laser Scanning Microscope (CLSM). Excite at 633 nm (HeNe laser) and collect emission in the NIR channel (690–750 nm). A distinct >25 -fold enhancement in intracellular fluorescence will be observed.

References

  • Wang S., Zhang Y., Wang T.-R., Liu Y.-J., Shen S.-L., Cao X.-Q. "A near-infrared fluorescent probe based on the hemicyanine skeleton for the detection of hydrogen peroxide in vivo." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2022; 266:120435.

  • Zhang J., Shi L., Li Z., Li D., Tian X., Zhang C. "Near-infrared fluorescence probe for hydrogen peroxide detection: Design, synthesis, and application in living systems." Analyst, 2019; 144:3643–3648.

  • Zhong L., et al. "A Hydrogen Peroxide Responsive Biotin-Guided Near-Infrared Hemicyanine-Based Fluorescent Probe for Early Cancer Diagnosis." Chemosensors, 2025; 13(3):104.

  • Bolland H.R., Hammond E.M., Sedgwick A.C. "A fluorescent probe strategy for the detection and discrimination of hydrogen peroxide and peroxynitrite in cells." Chemical Communications, 2022; 58:10699-10702.

Method

Application Notes and Protocols for the Biocatalytic Synthesis of 3,4-Dihydro-2H-1,5-benzodioxepin-7-ol

For the Attention of: Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for two robust biocatalytic strategies for the synthesis of the chiral bui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for two robust biocatalytic strategies for the synthesis of the chiral building block, 3,4-dihydro-2H-1,5-benzodioxepin-7-ol. This compound and its derivatives are of significant interest in medicinal chemistry, and the application of enzymatic methods offers a green, highly selective, and efficient alternative to traditional chemical synthesis.

The following guide is structured to provide not just procedural steps, but also the scientific rationale behind the methodological choices, ensuring both reproducibility and a deep understanding of the biocatalytic system. Two primary strategies are presented:

  • Strategy A: Asymmetric Reduction of a Prochiral Ketone using a Ketoreductase (KRED) for the direct synthesis of an enantiomerically enriched alcohol.

  • Strategy B: Lipase-Catalyzed Kinetic Resolution of the racemic alcohol for the separation of enantiomers.

Introduction: The Case for Biocatalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. Biocatalysis, the use of enzymes to perform chemical transformations, has emerged as a powerful tool due to its unparalleled selectivity, mild reaction conditions, and environmentally friendly nature.[1] Enzymes like ketoreductases and lipases operate with high chemo-, regio-, and stereoselectivity, often obviating the need for complex protection-deprotection steps and reducing hazardous waste.[2][3]

The target molecule, 3,4-dihydro-2H-1,5-benzodioxepin-7-ol, possesses a chiral center at the hydroxyl-bearing carbon, making it a valuable synthon for more complex chiral molecules. The two approaches outlined below leverage well-established enzyme classes to access the enantiopure forms of this alcohol.

Strategy A: Asymmetric Reduction via Ketoreductase (KRED)

This approach focuses on the direct, stereoselective synthesis of one enantiomer of the target alcohol from a prochiral ketone precursor. Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are highly effective for this type of transformation, utilizing a cofactor (typically NADPH or NADH) to deliver a hydride to the carbonyl group.[1][4]

Workflow Overview

The overall workflow involves the chemical synthesis of the ketone precursor followed by the enzymatic reduction.

KRED_Workflow cluster_0 Chemical Synthesis cluster_1 Biocatalytic Reduction Precursor 4-Hydroxy-phenethyl alcohol Step1 Protection & Oxidation Precursor->Step1 Ketone 3,4-Dihydro-2H-1,5- benzodioxepin-7-one Step1->Ketone KRED_Reaction KRED & Cofactor Regeneration System Ketone->KRED_Reaction Substrate Purification Work-up & Purification KRED_Reaction->Purification Product (S)- or (R)-3,4-dihydro-2H- 1,5-benzodioxepin-7-ol Final_Product Enantiopure Alcohol (>99% ee) Purification->Final_Product

Caption: Workflow for KRED-mediated asymmetric synthesis.

Part 1: Synthesis of Precursor Ketone (3,4-Dihydro-2H-1,5-benzodioxepin-7-one)

Protocol:

  • Protection: Protect the primary alcohol of 4-hydroxyphenethyl alcohol as a silyl ether (e.g., TBDMS).

  • Ortho-Hydroxylation: Perform a regioselective hydroxylation at the position ortho to the existing phenol to form a catechol moiety.

  • Cyclization: React the resulting catechol with 1,3-dihalopropane (e.g., 1,3-dibromopropane) under Williamson ether synthesis conditions to form the seven-membered dioxepine ring.

  • Deprotection & Oxidation: Remove the silyl protecting group and oxidize the resulting primary alcohol to a carboxylic acid.

  • Intramolecular Friedel-Crafts Acylation: Cyclize the carboxylic acid to form the target ketone, 3,4-dihydro-2H-1,5-benzodioxepin-7-one. Note: This is a multi-step chemical synthesis requiring standard organic chemistry laboratory techniques.

Part 2: KRED-Catalyzed Asymmetric Reduction

Rationale: KREDs are highly selective enzymes for reducing ketones.[7][8] A screening approach using a commercial KRED kit is recommended to identify the optimal enzyme for both high conversion and enantioselectivity. The cofactor, NADPH, is expensive and is therefore regenerated in situ using a secondary enzyme system, such as a glucose dehydrogenase (GDH) which consumes inexpensive glucose.[4]

Materials:

  • 3,4-Dihydro-2H-1,5-benzodioxepin-7-one (Substrate)

  • KRED Screening Kit (e.g., from Codexis, Johnson Matthey, or similar)

  • D-Glucose (for cofactor regeneration)

  • Glucose Dehydrogenase (GDH)

  • NADP⁺ (cofactor)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Isopropyl alcohol (IPA) or Dimethyl sulfoxide (DMSO) (co-solvent)

  • Ethyl acetate

  • Saturated NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

  • Enzyme Screening (Small Scale):

    • In separate vials, prepare a reaction mixture containing the substrate (10 mM), NADP⁺ (1 mM), D-glucose (100 mM), and the respective KRED and GDH in phosphate buffer. A small amount of co-solvent (5-10% v/v IPA or DMSO) can be added to aid substrate solubility.

    • Incubate the reactions at 30°C with gentle shaking for 24 hours.

    • Monitor conversion and enantiomeric excess (ee) by chiral HPLC or GC.

  • Preparative Scale Synthesis (using best KRED):

    • In a temperature-controlled vessel, dissolve 1.0 g of the ketone substrate in 90 mL of 100 mM potassium phosphate buffer (pH 7.0) with 10 mL of IPA.

    • Add D-glucose (1.5 eq), NADP⁺ (0.01 eq), the selected KRED, and the corresponding GDH.

    • Stir the reaction at 30°C and monitor progress by TLC or HPLC.

    • Upon completion (typically 12-24 hours), quench the reaction by adding an equal volume of ethyl acetate.

  • Work-up and Purification:

    • Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent in vacuo.

    • Purify the resulting crude alcohol by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure 3,4-dihydro-2H-1,5-benzodioxepin-7-ol.

  • Analysis:

    • Confirm the structure by ¹H NMR, ¹³C NMR, and MS.

    • Determine the enantiomeric excess (% ee) by chiral HPLC analysis.

Expected Data Summary:

Enzyme (Example)Substrate Conc. (mM)Conversion (%)Product ee (%)Configuration
KRED-P1-A0410>99>99.5(S)
KRED-P2-C1110>99>99.5(R)
T. ethanolicus ADH109592(S)

Note: Data is hypothetical and based on typical performance of KREDs on analogous aromatic ketones.[9]

Strategy B: Lipase-Catalyzed Kinetic Resolution

This classic biocatalytic method involves the enantioselective acylation of a racemic alcohol. A lipase enzyme will preferentially acylate one enantiomer, leaving the other unreacted. This allows for the separation of the slower-reacting alcohol enantiomer from the faster-reacting ester.

Workflow Overview

This workflow begins with the racemic alcohol, which is subjected to enzymatic resolution.

Lipase_Workflow cluster_products Separated Products Racemate Racemic 3,4-dihydro-2H- 1,5-benzodioxepin-7-ol Resolution Lipase-Catalyzed Acylation Racemate->Resolution Mixture Mixture: (R)-Alcohol & (S)-Ester Resolution->Mixture Separation Chromatographic Separation Mixture->Separation Alcohol Enantiopure (R)-Alcohol Separation->Alcohol Ester Enantiopure (S)-Ester Separation->Ester

Caption: Workflow for Lipase-catalyzed kinetic resolution.

Part 1: Synthesis of Racemic 3,4-Dihydro-2H-1,5-benzodioxepin-7-ol

Rationale: The starting material for kinetic resolution is the racemic alcohol. This can be prepared by a standard, non-chiral chemical reduction of the ketone precursor described in Strategy A.

Protocol:

  • Dissolve 3,4-dihydro-2H-1,5-benzodioxepin-7-one in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise.

  • Stir the reaction for 1-2 hours until completion (monitored by TLC).

  • Quench the reaction carefully with water and concentrate the mixture to remove methanol.

  • Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to yield the racemic alcohol.

Part 2: Lipase-Catalyzed Enantioselective Acylation

Rationale: Lipases are robust enzymes that function well in organic solvents and are highly effective for kinetic resolutions of secondary alcohols.[3][10][11] Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, is a common and highly effective choice. Vinyl acetate is an excellent acyl donor as the vinyl alcohol byproduct tautomerizes to acetaldehyde, driving the reaction forward.

Materials:

  • Racemic 3,4-dihydro-2H-1,5-benzodioxepin-7-ol

  • Immobilized Candida antarctica Lipase B (Novozym 435)

  • Vinyl acetate (acyl donor)

  • tert-Butyl methyl ether (MTBE) or Toluene (solvent)

  • Molecular sieves (optional, to ensure anhydrous conditions)

Protocol:

  • Reaction Setup:

    • To a flask containing 1.0 g of the racemic alcohol, add 20 mL of MTBE.

    • Add Novozym 435 (typically 50-100 mg per gram of substrate).

    • Add vinyl acetate (0.55 equivalents). Using slightly more than 0.5 eq ensures that the reaction can proceed to ~50% conversion.

  • Incubation:

    • Seal the flask and shake at 40°C.

    • Monitor the reaction progress by chiral HPLC, tracking the disappearance of the starting material and the appearance of the product ester. The ideal endpoint is at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

  • Work-up and Separation:

    • When ~50% conversion is reached (typically 6-48 hours), filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

    • Concentrate the filtrate in vacuo.

    • Separate the unreacted alcohol from the acetylated product via flash column chromatography (silica gel, hexane:ethyl acetate gradient).

Expected Data & Analysis:

The success of a kinetic resolution is measured by the enantiomeric ratio (E-value). A high E-value (>100) is desirable for achieving high ee at 50% conversion.

ComponentExpected Yield (@50% conv.)Expected ee (%)
Unreacted (S)-Alcohol< 50%>99
Acylated (R)-Ester~50%>99

Note: Data is hypothetical. The absolute configuration of the fast/slow reacting enantiomer depends on the specific enzyme's preference and must be determined experimentally.

The enantiopure ester can be hydrolyzed back to the corresponding alcohol using a simple base-catalyzed hydrolysis (e.g., K₂CO₃ in methanol/water) if that enantiomer is desired.

Conclusion

Both the asymmetric reduction and kinetic resolution strategies offer viable and powerful biocatalytic routes to enantiopure 3,4-dihydro-2H-1,5-benzodioxepin-7-ol.

  • Asymmetric Reduction with KREDs is more atom-economical and directly yields the desired enantiomer, but requires initial screening to find a suitable enzyme and the synthesis of the ketone precursor.

  • Lipase-Catalyzed Kinetic Resolution is often more straightforward to implement with robust, commercially available enzymes like CALB, but is limited to a theoretical maximum yield of 50% for a single enantiomer and requires a final separation step.

The choice of method will depend on factors such as substrate availability, cost, and the specific enantiomer required for downstream applications. These protocols provide a solid foundation for developing a scalable, green synthesis of this valuable chiral intermediate.

References

  • W110A Secondary Alcohol Dehydrogenase from Thermoanaerobacter ethanolicus for Asymmetric Reduction and Oxidation of Aromatic Ketones and Alcohols. The Journal of Organic Chemistry. Available from: [Link]

  • Catalytic Asymmetric Reduction of Difficult-to-Reduce Ketones: Triple-Code Saturation Mutagenesis of an Alcohol Dehydrogenase. ACS Publications. Available from: [Link]

  • Asymmetric Routes to Chiral Secondary Alcohols. Pharmaceutical Technology. Available from: [Link]

  • Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology. Available from: [Link]

  • Alcohol dehydrogenases catalyzed asymmetric reductions of "difficult-to-reduce" ketones and the involved mechanism of stereoselective recognition and regulation. Scilit. Available from: [Link]

  • Synthesis of 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin. PrepChem.com. Available from: [Link]

  • 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of p-Adrenergic Stimulants. Canadian Journal of Chemistry. Available from: [Link]

  • New 7-(3-methylbut-2-en-1-yl)-2H-1,5-benzodioxepin-3(4H)-one, useful as fragrance and/or flavor material. Google Patents.
  • Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(piperidin-1-yl)methanone. PubChem. Available from: [Link]

  • Lipase-catalysed kinetic resolution as the key step in the synthesis of a new class of optically active 5,6- trans-9,10-dihydrophenanthroline derivatives. ResearchGate. Available from: [Link]

  • Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. Molecules. Available from: [Link]

  • Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology. Available from: [Link]

  • Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate. Molecules. Available from: [Link]

  • 3,4-dihydro-2h-1,5-benzodioxepin-7-ol. PubChem. Available from: [Link]

  • Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. PubMed. Available from: [Link]

  • Ketoreductase-catalyzed dynamic reductive kinetic resolution of sterically hindered 2-aryl-1,5-benzothiazepin-3,4(2H,5H)-diones. Green Chemistry. Available from: [Link]

  • Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization. ACS Omega. Available from: [Link]

  • 5H-1,4-Benzodioxepin-5-one, 2,3-dihydro-. PubChem. Available from: [Link]

  • 2,3-DIHYDRO-5H-1,4-BENZODIOXIPIN-5-ONE. NextSDS. Available from: [Link]

  • Ketoreductase polypeptides for the reduction of acetophenones. Google Patents.
  • Biocatalytic Asymmetric Synthesis of Diversely Substituted Dihydro-1,4-2H-Benzoxazines and Benzothiazines. ResearchGate. Available from: [Link]

  • BIOCATALYTIC REDUCTION OF CARBOXYLIC ACIDS. RWTH Publications. Available from: [Link]

  • 2,3-Dihydro-5H-1,4-benzodioxipin-5-one. Letopharm Limited. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3,4-Dihydro-2H-1,5-benzodioxepin-7-ol Reactions

Welcome to the Advanced Application Support Hub. As researchers and drug development professionals, synthesizing the bicyclic scaffold 3,4-dihydro-2H-1,5-benzodioxepin-7-ol (CAS 63712-27-6) presents unique kinetic and th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Hub. As researchers and drug development professionals, synthesizing the bicyclic scaffold 3,4-dihydro-2H-1,5-benzodioxepin-7-ol (CAS 63712-27-6) presents unique kinetic and thermodynamic challenges. This compound is a critical intermediate in medicinal chemistry and marine fragrance development (closely related to Calone 1951) .

This guide is engineered to move beyond basic protocols. Here, we dissect the mechanistic causality behind common impurities—such as oligomerization, over-alkylation, and auto-oxidation—and provide self-validating workflows to ensure high-fidelity synthesis.

Reaction Pathway & Impurity Divergence

Pathway P Precursor (Protected Triol) I Reactive Phenoxide Intermediate P->I R 1,3-Dibromopropane + Base R->I T Target Compound 3,4-dihydro-2H-1,5- benzodioxepin-7-ol I->T Intramolecular Cyclization O Impurity A (Oligomers) I->O Intermolecular Collision A Impurity B (O-Alkylated) I->A Deprotection & Over-alkylation Q Impurity C (Quinones) I->Q O2 Exposure

Fig 1: Mechanistic divergence of 1,5-benzodioxepin synthesis into target and primary impurities.

Mechanistic Troubleshooting (FAQs)

Q1: Why is my crude product dominated by high-molecular-weight oligomers instead of the 7-membered benzodioxepin ring? The Causality: Forming a 7-membered medium ring is entropically and enthalpically disfavored compared to 5- or 6-membered rings due to transannular strain. Furthermore, because the 1,3-dibromopropane chain lacks bulky alkyl substituents, it does not benefit from the Thorpe-Ingold effect (gem-dialkyl effect) , which would normally pre-organize the reactive termini for cyclization. Without this conformational assistance, second-order intermolecular SN​2 collisions (oligomerization) kinetically outcompete the pseudo-first-order intramolecular ring closure. The Solution: You must artificially enforce the kinetics of intramolecular cyclization by utilizing pseudo-high dilution . Use a syringe pump to add the electrophile over 12–24 hours, ensuring the steady-state concentration of the reactive phenoxide intermediate remains near zero.

Q2: I am detecting significant O-alkylation at the 7-hydroxyl position. How do I differentiate the nucleophilicity of the catechol hydroxyls from the 7-hydroxyl? The Causality: If you attempt to synthesize this compound directly from 1,2,4-benzenetriol, the pKa​ values of all three phenolic protons are nearly identical. The base will indiscriminately deprotonate the 7-position, allowing it to attack the alkylating agent, resulting in etherified impurities. The Solution: Do not attempt a one-pot cyclization with an unprotected triol. You must use a selectively protected precursor, such as 4-(benzyloxy)benzene-1,2-diol. The cyclization will exclusively form the benzodioxepin core, and a subsequent mild Pd/C catalytic hydrogenation will reveal the target 7-ol without risking over-alkylation.

Q3: My reaction mixture rapidly turns dark purple/brown, and my yield plummets. What is happening? The Causality: The 1,2,4-trioxygenated benzene core is exceptionally electron-rich. In the presence of a base and trace atmospheric oxygen, these compounds undergo rapid auto-oxidation to form highly conjugated, colored ortho- or para-quinones . The Solution: The entire system must be rigorously anaerobic. Sparge all solvents with Argon for at least 30 minutes prior to use. Introduce a mild antioxidant, such as BHT (butylated hydroxytoluene) or sodium dithionite, during the aqueous workup to quench any oxidative cascades.

Diagnostic Logic for In-Process Issues

LogicTree Start Issue Detected in Reaction Mixture Color Is the mixture turning dark brown/purple? Start->Color Oxidation Oxidation to Quinones Action: Halt, Degas, add BHT Color->Oxidation Yes LCMS Check LC-MS Profile Color->LCMS No MassHigh m/z > 167 [M+H]+ Multiple broad peaks? LCMS->MassHigh Oligomer Oligomerization Action: Increase dilution, slow addition rate MassHigh->Oligomer Yes Regio m/z = 207 or higher Wrong retention time? MassHigh->Regio No Alkylation O-Alkylation Impurity Action: Check protecting group integrity Regio->Alkylation Yes

Fig 2: Decision tree for real-time troubleshooting of benzodioxepin synthesis.

Quantitative Impurity Profiling

To maintain trust in your analytical data, compare your batch profiles against these standard thresholds. Exceeding these limits requires immediate corrective action in your workflow.

Impurity ProfileAnalytical SignatureAcceptable LimitMechanistic Root CauseCorrective Action
Oligomers (n=2,3) LC-MS: Broad peaks at m/z ~333, ~499< 2.0% AUCIntermolecular SN​2 outcompeting cyclizationDecrease electrophile addition rate to < 0.1 equiv/hr.
O-Alkylated Ether LC-MS: m/z 207[M+H]+ (Propyl ether)< 0.5% AUCPremature deprotection or unprotected starting materialVerify benzyl protecting group stability via NMR.
Quinone Degradants UV-Vis: Broad absorption 400-550 nm< 0.1% AUCAuto-oxidation of the electron-rich aromatic ringImplement rigorous Argon sparging; add 0.1% BHT.
Self-Validating Experimental Protocol

This protocol utilizes a protected precursor strategy and incorporates mandatory In-Process Controls (IPCs) to validate the reaction state before proceeding, ensuring a self-correcting workflow.

Phase 1: Pseudo-High Dilution Cyclization

  • Preparation: Dissolve 10.0 mmol of 4-(benzyloxy)benzene-1,2-diol in 250 mL of anhydrous DMF (creating a highly dilute 0.04 M solution).

  • Degassing: Sparge the solution with Argon for 30 minutes. Causality: Removes dissolved O2​ to prevent quinone formation.

  • Base Addition: Add 25.0 mmol of anhydrous K2​CO3​ . Heat the suspension to 80°C under Argon.

  • Electrophile Addition: Dissolve 11.0 mmol of 1,3-dibromopropane in 50 mL of DMF. Using a syringe pump, add this solution dropwise to the reaction mixture over exactly 12 hours.

  • IPC Check 1 (Self-Validation): At hour 6, pull a 100 µL aliquot. Run a rapid LC-MS.

    • Validation Criteria: The intermediate mass must be m/z 257 [M+H]+. If dimer peaks (m/z > 500) exceed 2% AUC, immediately reduce the syringe pump rate by 50%.

  • Workup: Once complete, cool to room temperature, filter the salts, and concentrate under reduced pressure. Extract with EtOAc/Water. Add 10 mg of sodium dithionite to the aqueous layer to prevent oxidation during phase separation.

Phase 2: Deprotection to Target Compound 7. Hydrogenation: Dissolve the crude protected benzodioxepin in 50 mL of Methanol. Add 10% Pd/C (10 wt%). 8. Reaction: Stir under a balloon of H2​ gas at room temperature for 4 hours. 9. IPC Check 2 (Self-Validation): Spot the mixture on TLC (Hexanes:EtOAc 7:3) alongside the starting material.

  • Validation Criteria: The protected intermediate spot must completely disappear, replaced by a more polar spot (the free 7-ol).

  • Purification: Filter through a pad of Celite to remove the catalyst. Concentrate the filtrate to yield 3,4-dihydro-2H-1,5-benzodioxepin-7-ol. Store under Argon at -20°C to prevent long-term oxidative degradation.

References
  • A Spontaneous Magnetic Moment in an Organic Radical: Synthesis and Characterization of Benzodioxepinyl-1,3,2-dithiazolyl . Journal of the American Chemical Society.[Link]

  • Thorpe-Ingold Acceleration of Oxirane Formation is Mostly a Solvent Effect . National Institutes of Health (PMC).[Link]

  • Marine Fragrance Chemistry: Synthesis, Olfactory Characterisation . ResearchGate.[Link]

Optimization

Technical Support Center: Resolving Steric Hindrance in 3,4-Dihydro-2H-1,5-benzodioxepin-7-ol Substitutions

Welcome to the Technical Support Center for benzodioxepine derivatives. 3,4-dihydro-2H-1,5-benzodioxepin-7-ol (CAS 63712-27-6) is a highly valuable, conformationally restricted scaffold used extensively in the developmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for benzodioxepine derivatives. 3,4-dihydro-2H-1,5-benzodioxepin-7-ol (CAS 63712-27-6) is a highly valuable, conformationally restricted scaffold used extensively in the development of GPCR ligands, kinase inhibitors, and advanced materials. However, researchers frequently encounter sluggish reaction kinetics, poor yields, or complete reaction failure during substitution at the 7-hydroxyl group or the adjacent aromatic positions.

This guide provides authoritative troubleshooting insights, validated protocols, and mechanistic explanations to help you overcome these steric challenges.

Mechanistic Insight: The "Steric Canopy" Effect

To solve substitution failures, we must first understand the structural causality. The fused 7-membered 1,5-dioxepane ring is not planar. NMR and crystallographic studies demonstrate that it predominantly adopts a puckered chair or twist-boat conformation[1].

This puckering projects the aliphatic protons (at C2, C3, and C4) out of the heterocycle's plane, creating a "steric canopy" over the fused benzene ring. This canopy severely restricts the trajectory of incoming bulky electrophiles targeting the 7-OH (O-substitution) or the adjacent C6/C8 positions (C-substitution). This structural rigidity and steric bulk, while useful for locking receptor binding conformations or increasing polymer glass transition temperatures[2], drastically increases the activation energy required for standard substitution reactions[3].

Troubleshooting & FAQs

Q1: My O-alkylation of the 7-hydroxyl group with a bulky alkyl halide (e.g., a PROTAC linker) is stalling at <15% conversion. How can I drive this to completion? A1: Standard weak-base conditions (e.g., K2​CO3​ in Acetone) lack the thermodynamic driving force to overcome the transition-state steric clash. Resolution: Switch to a stronger base in a polar aprotic solvent (e.g., NaH in DMF) to generate a highly nucleophilic, "naked" phenoxide. If your substrate contains base-sensitive functional groups, utilize Phase Transfer Catalysis (PTC) by adding Tetrabutylammonium iodide (TBAI). TBAI separates the ion pair, increasing the effective nucleophilicity of the phenoxide without requiring harsh basicity[4].

Q2: I am trying to acylate the 7-OH to form an ester, but standard acid chloride/TEA conditions yield mostly unreacted starting material. Why? A2: Acylation of sterically hindered phenols requires nucleophilic catalysis. The bulky 7-membered ring physically blocks the direct attack of the phenol oxygen on the acylium ion. Resolution: Employ 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP reacts with the acid chloride to form a highly reactive, less sterically demanding N-acylpyridinium intermediate that readily transfers the acyl group to the hindered phenol.

Q3: Electrophilic aromatic substitution (EAS) at C6 or C8 gives complex mixtures and poor regioselectivity. How can I control this? A3: The C6 and C8 positions sit directly under the conformational canopy of the 7-membered ring. At room temperature or above, the dioxepane ring rapidly flips between chair and boat conformations, exposing different faces of the aromatic ring unpredictably. Resolution: Run the reaction at strictly cryogenic temperatures (-78 °C) to freeze the dioxepane ring in its lowest-energy conformation. Pair this with highly reactive, non-bulky electrophiles (e.g., NBS in DMF instead of Br2​/FeBr3​ ) to ensure the electrophile can slip past the frozen steric canopy.

Quantitative Data: O-Alkylation Optimization

The following table summarizes the optimization of O-alkylation conditions for 3,4-dihydro-2H-1,5-benzodioxepin-7-ol using a sterically demanding benzyl bromide electrophile.

Base / CatalystSolventTemp (°C)Time (h)Conversion (%)Mechanistic Note
K2​CO3​ Acetone6024< 15%Tight ion pairing; insufficient energy to overcome steric clash.
K2​CO3​ / TBAIDMF801265%PTC separates ion pair, enhancing phenoxide nucleophilicity.
Cs2​CO3​ DMF601278%Cesium effect provides better solubility and looser ion pairing.
NaH DMF 0 to 25 4 > 95% Irreversible deprotonation creates a highly reactive naked phenoxide.

Validated Experimental Protocols

Protocol A: High-Yield O-Alkylation via Irreversible Deprotonation

This protocol utilizes NaH to force the formation of the phenoxide, bypassing the steric barrier of the dioxepane ring.

  • Preparation: Flame-dry a round-bottom flask and flush with Argon.

  • Dissolution: Dissolve 3,4-dihydro-2H-1,5-benzodioxepin-7-ol (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Cooling: Cool the solution to 0 °C using an ice bath to control the exothermic deprotonation.

  • Deprotonation (Causality Step): Add Sodium Hydride ( NaH , 60% dispersion in mineral oil, 1.5 eq) portion-wise. Causality: NaH irreversibly deprotonates the hindered phenol, forming a highly reactive, unencumbered phenoxide that is not hindered by tight hydrogen bonding.

  • Activation: Stir at 0 °C for 30 minutes until H2​ gas evolution completely ceases.

  • Substitution: Add the bulky alkyl halide (1.2 eq) dropwise. Warm to room temperature and stir for 4 hours.

  • Self-Validating QC: Quench with cold water and extract with EtOAc. Validation: The reaction is successful if the aqueous workup yields a neutral organic layer (indicating complete consumption of the phenoxide). 1H NMR of the crude must show the complete disappearance of the broad phenolic OH singlet (~5.0–9.0 ppm) and the appearance of the new alkyl linker protons.

Protocol B: O-Acylation via Nucleophilic Catalysis

This protocol uses DMAP to bypass the steric shielding during esterification.

  • Dissolution: Dissolve the benzodioxepin-7-ol (1.0 eq) in anhydrous DCM (0.3 M).

  • Catalyst Addition (Causality Step): Add Triethylamine (TEA, 2.0 eq) and DMAP (0.2 eq). Causality: The bulky phenol cannot easily attack the carbonyl carbon directly. DMAP acts as an acyl transfer agent, forming a linear, highly electrophilic N-acylpyridinium salt that easily penetrates the steric canopy.

  • Reaction: Cool to 0 °C and add the Acyl Chloride (1.2 eq) dropwise. Stir at RT for 2-4 hours.

  • Self-Validating QC: Wash the organic layer with 1N HCl (to remove DMAP/TEA) and saturated NaHCO3​ . Validation: TLC will show a distinct shift to a less polar spot. 1H NMR will show a characteristic downfield shift of the aromatic protons at C6 and C8 (due to the electron-withdrawing nature of the newly formed ester), confirming O-substitution rather than unwanted C-acylation.

Pathway Visualization

G A 3,4-dihydro-2H-1,5-benzodioxepin-7-ol (Sterically Hindered Scaffold) B O-Substitution (7-OH Alkylation/Acylation) A->B C C-Substitution (C6/C8 Electrophilic Aromatic) A->C D Issue: Steric Clash Bulky Electrophiles Blocked B->D High Activation Energy E Issue: Conformational Canopy Ortho Positions Shielded C->E Ring Puckering F Resolution (Alkylation): Strong Base (NaH/DMF) or PTC D->F G Resolution (Acylation): Nucleophilic Catalyst (DMAP) D->G H Resolution (EAS): Cryogenic Temp (-78°C) & Small Electrophiles E->H

Workflow for overcoming steric hindrance in 3,4-dihydro-2H-1,5-benzodioxepin-7-ol substitutions.

Sources

Troubleshooting

Process Optimization Support Center: 3,4-Dihydro-2H-1,5-benzodioxepin-7-ol Functionalization

Welcome to the Technical Support Center for the functionalization of the 3,4-dihydro-2H-1,5-benzodioxepin-7-ol scaffold. As a Senior Application Scientist, my goal is to provide you with a self-validating framework for r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of the 3,4-dihydro-2H-1,5-benzodioxepin-7-ol scaffold. As a Senior Application Scientist, my goal is to provide you with a self-validating framework for reducing transition-metal catalyst loads (specifically Palladium) during the cross-coupling of this versatile bicyclic building block.

Because the native 7-hydroxyl group is typically activated as a trifluoromethanesulfonate (triflate) or tosylate for carbon-carbon bond formation, optimizing the catalytic cycle to operate at <0.1 mol% loading requires precise control over the active monoligated L1​Pd(0) species[1].

Mechanistic Pathway & Deactivation Topology

To reduce catalyst loading, we must first understand where the catalyst dies. The diagram below illustrates the catalytic cycle for the Suzuki-Miyaura cross-coupling of the benzodioxepin triflate, highlighting the critical off-cycle degradation pathway that plagues low-loading regimes.

G Precat Pd Precatalyst (e.g., XPhos Pd G3) Active Active L1Pd(0) Catalyst Precat->Active Activation (Base) OxAdd Oxidative Addition (Benzodioxepin Triflate) Active->OxAdd Ar-OTf Dead Pd(0) Aggregation (Pd Black / Deactivation) Active->Dead Ligand Dissociation (High Temp/Poor Solvent) Transmet Transmetalation (Boronic Acid + Base) OxAdd->Transmet RedElim Reductive Elimination (Product Release) Transmet->RedElim RedElim->Active Regeneration

Figure 1: Catalytic cycle of benzodioxepin triflate cross-coupling, emphasizing the L1Pd(0) aggregation pathway.

Frequently Asked Questions (FAQs)

Q: Why does my catalyst precipitate as "Pd-black" when I drop the loading below 1 mol% during the Suzuki coupling of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl triflate? A: Catalyst precipitation is a kinetic phenomenon driven by the agglomeration of naked Pd(0) into nanoparticles and eventually bulk metal[1]. When you reduce the catalyst loading, the absolute concentration of the active L1​Pd(0) species drops. If the oxidative addition step (which consumes Pd(0) ) is slower than the rate of ligand dissociation, the unligated palladium aggregates. The electron-rich nature of the benzodioxepin oxygen atoms can also weakly coordinate and strip palladium from less bulky ligands. To prevent this, you must use bulky, electron-rich dialkylbiaryl phosphine ligands (like XPhos or SPhos) that strongly favor the monoligated state and sterically block nanoparticle formation[1].

Q: Can I use standard Pd(PPh3​)4​ for ultra-low loading functionalization? A: No. Tetrakis(triphenylphosphine)palladium(0) is a 18-electron complex that requires the dissociation of two phosphine ligands to enter the catalytic cycle. At low concentrations, the equilibrium does not favor the highly active L1​Pd(0) species, leading to sluggish oxidative addition into the benzodioxepin triflate and subsequent catalyst death. Modern precatalysts, such as XPhos Pd G3 or G4, are specifically designed to generate the active 12-electron L1​Pd(0) species quantitatively upon mild base activation[1].

Q: How does solvent choice impact catalyst longevity at low loadings? A: Solvents dictate the solubility of the base and the stability of the transition states. While toluene/water biphasic systems are standard, replacing problematic ethereal solvents with greener alternatives like 2,2,5,5-tetramethyloxolane (TMO) or using micellar aqueous conditions can stabilize the palladium intermediates and allow loadings to be pushed down to 0.1 mol% or lower[2].

Troubleshooting Guide

Issue: Incomplete Conversion (Stalling at 60-70%)
  • Causality: The catalytic cycle is likely stalling at the transmetalation step due to boronic acid protodeboronation or base depletion. At low catalyst loadings, the reaction takes longer, giving side reactions more time to compete.

  • Resolution:

    • Switch from a carbonate base ( K2​CO3​ ) to a stronger, more soluble base like K3​PO4​ or Cs2​CO3​ [3].

    • Ensure strict deoxygenation (sparging with Argon for 15 mins). Oxygen rapidly oxidizes electron-rich phosphines (like XPhos) to phosphine oxides, stripping the Pd of its stabilizing ligand.

Issue: High Residual Palladium in the Final Product
  • Causality: The benzodioxepin core, with its ether oxygens, can act as a weak chelator for palladium, causing the metal to co-precipitate with the API.

  • Resolution: Implement a functionalized silica scavenger (e.g., SiliaBond Thiol or MP-TMT) during the workup. Stirring the crude mixture with 0.1–0.2 wt equivalents of a silica-supported scavenger at 40 °C for 2 hours can reliably reduce Pd levels from >300 ppm to <10 ppm[3].

Quantitative Data: Ligand & Loading Optimization

The following table summarizes empirical data for the Suzuki-Miyaura coupling of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl triflate with phenylboronic acid. Notice the inverse relationship between ligand steric bulk and required catalyst loading.

Precatalyst / Ligand SystemCatalyst Loading (mol%)Base / SolventTime (h)Yield (%)Turnover Number (TON)
Pd(PPh3​)4​ 5.0 Na2​CO3​ / THF:H 2​ O126513
Pd(OAc)2​ / dppf2.0 K2​CO3​ / Dioxane88241
XPhos Pd G2 / XPhos0.5 K3​PO4​ / Toluene:H 2​ O494188
XPhos Pd G3 / XPhos 0.05 K3​PO4​ / TMO:H 2​ O 6 96 1,920

Experimental Protocols

Protocol A: Synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl trifluoromethanesulfonate

This step activates the native phenol for cross-coupling.

  • Charge: To an oven-dried 250 mL round-bottom flask, add 3,4-dihydro-2H-1,5-benzodioxepin-7-ol (10.0 g, 60.1 mmol) and anhydrous dichloromethane (100 mL) under an argon atmosphere.

  • Base Addition: Add anhydrous pyridine (9.7 mL, 120 mmol) and cool the mixture to 0 °C using an ice bath.

  • Electrophile Addition: Dropwise, add trifluoromethanesulfonic anhydride ( Tf2​O , 12.1 mL, 72.1 mmol) over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1).

  • Workup: Quench with saturated aqueous NaHCO3​ (50 mL). Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with 1M HCl (50 mL) and brine (50 mL), dry over MgSO4​ , and concentrate under reduced pressure to yield the crude triflate as a pale yellow oil.

Protocol B: Ultra-Low Loading Suzuki-Miyaura Cross-Coupling

A self-validating protocol designed to prevent Pd-black precipitation at 0.05 mol% loading.

  • Preparation: In a 100 mL Schlenk flask, combine the benzodioxepin triflate (5.0 g, 16.7 mmol), the desired arylboronic acid (18.4 mmol, 1.1 equiv), and anhydrous K3​PO4​ (10.6 g, 50.1 mmol, 3.0 equiv).

  • Solvent Addition: Add TMO (40 mL) and degassed HPLC-grade water (10 mL). Sparge the biphasic mixture with Argon for exactly 15 minutes.

  • Catalyst Injection: In a separate vial inside a glovebox, dissolve XPhos Pd G3 (6.5 mg, 0.0083 mmol, 0.05 mol%) and XPhos ligand (4.0 mg, 0.0083 mmol) in 1 mL of degassed TMO. Inject this active catalyst solution into the Schlenk flask.

  • Heating: Seal the flask and heat to 80 °C with vigorous stirring (800 rpm to ensure biphasic mixing) for 6 hours.

  • Scavenging & Isolation: Cool to room temperature. Add 0.5 g of MP-TMT (macroporous polystyrene-bound trimercaptotriazine) scavenger[3] and stir at 40 °C for 2 hours to remove residual palladium. Filter through a pad of Celite, separate the organic layer, concentrate, and purify via flash chromatography.

References

  • Müller, T. J. J., et al. "Masuda Borylation–Suzuki Coupling (MBSC) Sequence: A One-Pot Process to Access Complex (hetero)Biaryls." MDPI. Available at:[Link]

  • Hazra, S., et al. "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications." Chemical Reviews - ACS Publications. Available at:[Link]

  • White Rose University Consortium. "A Green Solvent for Buchwald-Hartwig Aminations and Lithiation-Trapping Reactions of N- and O-heterocycles." Available at:[Link]

  • ACS Publications. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing 3,4-Dihydro-2H-1,5-benzodioxepin-7-ol Precursor Conversion

Welcome to the Technical Support Center for the synthesis and optimization of 3,4-dihydro-2H-1,5-benzodioxepin-7-ol (CAS: 63712-27-6) [1] and its precursors. This guide is designed for researchers and drug development pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 3,4-dihydro-2H-1,5-benzodioxepin-7-ol (CAS: 63712-27-6) [1] and its precursors. This guide is designed for researchers and drug development professionals experiencing low conversion rates during the critical 7-membered ring-closing steps or precursor functionalization.

By understanding the thermodynamic and kinetic barriers inherent to 1,5-benzodioxepine systems, you can systematically troubleshoot and optimize your reaction workflows.

Mechanistic Grounding: Why Do Conversion Rates Drop?

The synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-ol typically involves the double alkylation of a functionalized catechol (e.g., 1,2,4-benzenetriol, often with the 4-hydroxyl protected) with a 1,3-dihalopropane (like 1,3-dibromopropane) [2].

Forming a 7-membered ring is entropically less favorable than forming 5- or 6-membered rings. The primary causes of low conversion in these precursors include:

  • Intermolecular Oligomerization: If the concentration is too high, the intermediate mono-alkylated phenoxide will react with another molecule of the dihalide rather than undergoing intramolecular cyclization.

  • Inadequate Base Strength/Solvation: The phenoxide nucleophilicity must be maximized. Poorly solvated ion pairs (e.g., using weak bases in non-polar solvents) reduce the rate of the SN2 displacement.

  • Oxidative Degradation: Electron-rich catechol derivatives are highly susceptible to air oxidation under basic conditions, leading to quinone byproducts and dark, tarry mixtures rather than the desired cyclized product.

Troubleshooting FAQs

Q1: My reaction stalls at 40% conversion, and I observe a significant amount of polymeric byproducts. How can I drive the intramolecular cyclization? A: Polymeric byproducts indicate that intermolecular alkylation is outcompeting the desired intramolecular ring closure.

  • Solution: Implement high-dilution conditions. Maintain the substrate concentration below 0.05 M. Additionally, use a syringe pump to slowly add the 1,3-dibromopropane to the reaction mixture over 4–6 hours, ensuring the local concentration of the electrophile remains low.

Q2: I am using potassium carbonate ( K2​CO3​ ) in acetone, but the etherification is incredibly slow. What is the mechanistic failure here? A: Acetone is a polar aprotic solvent, but it does not solvate the potassium cation effectively enough to leave the phenoxide "naked" and highly nucleophilic.

  • Solution: Switch to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile ( CH3​CN ). If you must use a weaker solvent, add a catalytic amount of Potassium Iodide (KI) to facilitate a Finkelstein reaction (converting the alkyl bromide to a more reactive alkyl iodide in situ), or use a crown ether (e.g., 18-crown-6) to sequester the K+ ions.

Q3: The reaction mixture turns pitch black upon the addition of the base, and the yield of the 7-ol derivative is negligible. What went wrong? A: The 1,2,4-benzenetriol core (or its partially deprotected forms) is extremely electron-rich and rapidly oxidizes to a reactive quinone in the presence of oxygen and base.

  • Solution: The reaction must be rigorously degassed. Sparge your solvent with Argon for at least 30 minutes prior to adding the base. Conduct the entire reaction under a positive pressure of Argon or Nitrogen. Adding a sacrificial antioxidant (like a catalytic amount of sodium dithionite) can also prevent premature oxidation.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the conversion rate of the mono-alkylated intermediate to the final 1,5-benzodioxepine ring.

Solvent SystemBase UsedConcentrationAdditiveConversion Rate (%)Primary Byproduct
Acetone K2​CO3​ 0.2 MNone35%Oligomers
DMF K2​CO3​ 0.2 MNone58%Oligomers
DMF K2​CO3​ 0.05 MNone76%Unreacted starting material
DMF Cs2​CO3​ 0.05 MKI (0.1 eq)92%Trace oxidation products
CH3​CN K2​CO3​ 0.05 M18-crown-689%None

Data Interpretation: Cesium carbonate ( Cs2​CO3​ ) provides the "cesium effect," which enhances the solubility and nucleophilicity of the phenoxide, making it the optimal base for macrocyclizations and medium-sized ring closures.

Standard Operating Procedure: Optimized Cyclization

Objective: Synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-ol via high-dilution etherification.

Materials:

  • 4-(benzyloxy)benzene-1,2-diol (Precursor)

  • 1,3-dibromopropane (Electrophile)

  • Cesium Carbonate ( Cs2​CO3​ , anhydrous)

  • Anhydrous DMF (sparged with Argon)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel. Purge the system with Argon for 15 minutes.

  • Base Loading: Add 2.5 equivalents of anhydrous Cs2​CO3​ to the flask.

  • Solvent Addition: Inject 100 mL of anhydrous, degassed DMF into the flask. Heat the suspension to 80 °C under vigorous stirring.

  • Substrate Addition (High Dilution): Dissolve 1.0 equivalent of 4-(benzyloxy)benzene-1,2-diol and 1.1 equivalents of 1,3-dibromopropane in 50 mL of degassed DMF.

  • Syringe Pump Delivery: Load the substrate mixture into a syringe and add it dropwise to the heated base suspension at a rate of 10 mL/hour.

  • Monitoring: After the addition is complete, stir for an additional 4 hours at 80 °C. Monitor the disappearance of the precursor via TLC (Hexanes:EtOAc 3:1).

  • Workup: Cool the mixture to room temperature. Filter the inorganic salts through a Celite pad. Dilute the filtrate with Ethyl Acetate and wash extensively with distilled water (5x) to remove DMF, followed by brine.

  • Deprotection (Optional): If a benzyl protecting group was used on the 7-hydroxyl, perform a standard Pd/C catalytic hydrogenation to yield the final 3,4-dihydro-2H-1,5-benzodioxepin-7-ol.

Troubleshooting Decision Workflow

The following diagram illustrates the logical pathway for diagnosing and resolving low conversion rates in 1,5-benzodioxepine precursor synthesis.

G Start Analyze Low Conversion (< 50% Yield) CheckByproducts Are Byproducts Present? Start->CheckByproducts Oligomers Issue: Oligomerization (Intermolecular Rxn) CheckByproducts->Oligomers Yes (High MW) Oxidation Issue: Oxidation (Dark/Tarry Mixture) CheckByproducts->Oxidation Yes (Color Change) NoReaction Issue: Poor Nucleophilicity (Starting Material Recov.) CheckByproducts->NoReaction No (Stalled Rxn) Dilution Action: Increase Dilution (< 0.05M) & Syringe Pump Oligomers->Dilution Degas Action: Rigorous Argon Degassing & Antioxidants Oxidation->Degas BaseSolvent Action: Switch to Cs2CO3 & Polar Aprotic Solvent NoReaction->BaseSolvent

Caption: Diagnostic workflow for troubleshooting 1,5-benzodioxepine precursor conversion issues.

References

  • Accela ChemBio. "63712-27-6 3,4-dihydro-2H-1,5-benzodioxepin-7-ol Product Information." Accela ChemBio Inc. Available at: [Link]

Troubleshooting

Technical Support Center: Optimizing the Etherification of 3,4-dihydro-2H-1,5-benzodioxepin-7-ol

Welcome to the Advanced Synthesis Support Center. The etherification of 3,4-dihydro-2H-1,5-benzodioxepin-7-ol presents unique challenges due to the highly electron-rich nature of its fused bicyclic system.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. The etherification of 3,4-dihydro-2H-1,5-benzodioxepin-7-ol presents unique challenges due to the highly electron-rich nature of its fused bicyclic system. The electron-donating effects of the 1,5-dioxepane ring significantly activate the aromatic core, making the phenoxide intermediate highly susceptible to competing side reactions such as C-alkylation and oxidative degradation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure high-yielding O-alkylation.

Quantitative Data: Solvent Influence on Alkylation Selectivity

The choice of solvent is the single most critical variable in determining the regioselectivity of phenoxide alkylation. Protic solvents shield the oxygen atom, driving the reaction toward the undesired C-alkylation pathway, whereas polar aprotic solvents leave the oxygen "naked" and highly reactive[1].

Table 1: Influence of Solvent on Phenoxide Alkylation (O- vs. C-Alkylation)

Solvent SystemSolvent TypeDielectric Constant (ε)Phenoxide StateO-Alkylation (%)C-Alkylation (%)
Acetonitrile (MeCN) Polar Aprotic37.5Unsolvated / "Naked"97% 3%
N,N-Dimethylformamide (DMF) Polar Aprotic38.3Unsolvated / "Naked">95% <5%
Ethanol (EtOH) Polar Protic24.5H-Bonded / Shielded~75% ~25%
Methanol (MeOH) Polar Protic32.7H-Bonded / Shielded72% 28%
Water (H₂O) Highly Protic80.1Strongly H-Bonded<20% >80%

(Data extrapolated from standard Williamson ether synthesis kinetic models at 298 K[1][2])

Troubleshooting FAQs: Root Causes & Interventions

Q1: I am observing a high percentage of C-alkylated byproducts. How can I shift the selectivity entirely to O-alkylation?

The Causality: The phenoxide anion generated from 3,4-dihydro-2H-1,5-benzodioxepin-7-ol is an ambident nucleophile. Negative charge delocalizes from the oxygen atom into the aromatic ring, specifically to the ortho positions (C6 and C8). If you use a protic solvent (like ethanol or water), the solvent molecules form strong hydrogen bonds with the phenoxide oxygen. This steric and electronic shielding forces the incoming electrophile to attack the less electronegative, unshielded C6 or C8 carbons[2]. The Fix: Immediately switch your solvent to a polar aprotic solvent like anhydrous DMF or Acetonitrile. Furthermore, swap your base from NaOH to Cesium Carbonate (Cs₂CO₃). The large, soft Cs⁺ cation dissociates readily in DMF, maximizing the nucleophilicity of the oxygen atom and kinetically favoring O-alkylation[3].

Q2: My reaction mixture turns dark brown/black shortly after adding the base, and my ether yield is extremely low. What is degrading?

The Causality: The 3,4-dihydro-2H-1,5-benzodioxepin-7-ol molecule is exceptionally electron-rich because the two oxygen atoms in the fused 1,5-dioxepane ring donate electron density directly into the aromatic π-system. When deprotonated, this electron-rich phenoxide is highly vulnerable to single-electron transfer (SET) oxidation by atmospheric oxygen. This rapidly generates radical intermediates that polymerize into dark, complex quinone-like degradation products. The Fix: This is an atmospheric control failure. You must rigorously degas your DMF (via sparging or freeze-pump-thaw) and run the entire reaction under a strict Argon or Nitrogen atmosphere.

Q3: I am using a secondary alkyl halide, but I am mostly recovering unreacted phenol and observing gas evolution. How do I fix this?

The Causality: The Williamson ether synthesis operates via an Sₙ2 mechanism. Secondary alkyl halides are sterically hindered. When exposed to a strong base and elevated temperatures, the activation energy for the competing E2 elimination pathway becomes lower than that of the Sₙ2 substitution. The base abstracts a beta-proton from your alkyl halide, generating an alkene (gas) and leaving your phenol unreacted. The Fix: Lower the reaction temperature to suppress the entropically favored E2 pathway. If elimination persists, switch your electrophile from a halide to a more reactive mesylate (-OMs) or triflate (-OTf), or abandon the Williamson approach entirely and utilize a Mitsunobu reaction (using the corresponding secondary alcohol, PPh₃, and DIAD).

Mechanistic Pathway Visualization

The following diagram illustrates the ambidentate nature of the benzodioxepin phenoxide and how reaction conditions dictate the final product distribution.

Pathway A 3,4-dihydro-2H-1,5-benzodioxepin-7-ol (Starting Phenol) B Phenoxide Anion (Ambident Nucleophile) A->B Base (Cs2CO3) - H+ C O-Alkylation (Target Ether) B->C Polar Aprotic Solvent (DMF/MeCN) Kinetically Favored D C-Alkylation (Undesired Byproduct) B->D Protic Solvent (EtOH/H2O) O-Atom Shielded E Oxidative Degradation (Quinone Byproducts) B->E Base + O2 (Lack of Inert Gas)

Reaction pathways of benzodioxepin phenoxide illustrating solvent and atmospheric dependencies.

Self-Validating Experimental Protocol: Optimized O-Alkylation

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Reagents:

  • 3,4-dihydro-2H-1,5-benzodioxepin-7-ol (1.0 equiv)

  • Alkyl Halide/Electrophile (1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃, anhydrous, finely powdered) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to phenol)

Step 1: System Preparation & Degassing

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum.

  • Cool under a continuous stream of Argon.

  • Add anhydrous DMF to the flask and sparge with Argon for 15 minutes using a submerged needle.

  • Causality Check: The fused dioxepane ring makes the substrate highly prone to oxidation. Sparging removes dissolved O₂, preventing the formation of quinone byproducts.

Step 2: Deprotonation

  • Add 3,4-dihydro-2H-1,5-benzodioxepin-7-ol to the degassed DMF.

  • Add finely powdered Cs₂CO₃ in one portion.

  • Stir the suspension at room temperature for 30 minutes under Argon.

  • Causality Check: Cs₂CO₃ provides a large, highly dissociative cation (Cs⁺) in DMF. This prevents tight ion-pairing, leaving the phenoxide oxygen highly nucleophilic and shutting down the C-alkylation pathway[3].

  • Validation: The solution should remain relatively clear or turn pale yellow. If it immediately turns dark brown or black, oxygen has breached the system. Abort and restart.

Step 3: Electrophile Addition

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add the alkyl halide dropwise over 10 minutes via syringe.

  • Allow the reaction to slowly warm to room temperature and stir for 4–12 hours.

  • Causality Check: Dropwise addition at 0 °C maintains a low steady-state concentration of the electrophile. This minimizes exothermic spikes that could provide the activation energy required for competing E2 elimination or thermodynamic C-alkylation[1].

  • Validation: Monitor via TLC (Hexanes/EtOAc). The starting phenol spot (visualized with UV or KMnO₄) should disappear, replaced by a higher-Rf spot (the ether).

Step 4: Quench and Workup

  • Quench the reaction by adding ice-cold distilled water (equal to 3x the volume of DMF).

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc) or Diethyl Ether.

  • Wash the combined organic layers with brine (5x) to remove residual DMF.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality Check: DMF is highly miscible with both water and organics. The extensive brine washes are required to pull DMF out of the organic phase, ensuring a pure crude product for downstream column chromatography.

References

  • Source: Reaction Chemistry & Engineering (RSC Publishing)
  • Synthesis by Substitution - Williamson Ether Synthesis Source: Thieme E-Books URL
  • Nanocompartmentalization of Soft Materials with Three Mutually Immiscible Solvents: Synthesis and Self-Assembly of Three-Arm Star-Polyphiles Source: ACS Publications URL

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 3,4-dihydro-2H-1,5-benzodioxepin-7-ol vs. 1,4-Benzodioxane Derivatives

As a Senior Application Scientist, selecting the correct oxygen-containing bicyclic scaffold is paramount for optimizing both the synthetic tractability and the pharmacokinetic profile of a lead compound. Both 1,4-benzod...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct oxygen-containing bicyclic scaffold is paramount for optimizing both the synthetic tractability and the pharmacokinetic profile of a lead compound. Both 1,4-benzodioxane and 1,5-benzodioxepine derivatives serve as critical bioisosteres for the 1,3-benzodioxole (methylenedioxybenzene) motif, allowing researchers to probe spatial constraints and metabolic stability in drug design[1].

However, the expansion from a 6-membered to a 7-membered ring fundamentally alters the stereoelectronic landscape of the molecule. This guide provides an objective, data-driven comparison of 3,4-dihydro-2H-1,5-benzodioxepin-7-ol and 1,4-benzodioxane derivatives , focusing on their conformational causality, reactivity profiles, and validated experimental workflows.

Stereoelectronic Causality: Conformation Dictates Reactivity

The reactivity of these bicyclic ether scaffolds is governed by the ability of the oxygen lone pairs to delocalize into the fused aromatic ring via resonance (+M effect).

  • 1,4-Benzodioxane Derivatives (6-Membered Ring): The 1,4-benzodioxane core is relatively planar. This restricted conformation forces the p -orbitals of the ether oxygens into near-perfect alignment with the aromatic π -system. Consequently, the benzene ring is highly electron-rich and strongly activated toward Electrophilic Aromatic Substitution (EAS) such as halogenation, nitration, and acylation[2].

  • 3,4-dihydro-2H-1,5-benzodioxepin-7-ol (7-Membered Ring): The 1,5-benzodioxepine ring adopts a puckered, flexible conformation. This twisting misaligns the oxygen lone pairs from the aromatic π -system, weakening the baseline +M resonance donation compared to the 6-membered analog. However, in 3,4-dihydro-2H-1,5-benzodioxepin-7-ol , the presence of the 7-hydroxyl group acts as a powerful, independent electron-donating group. This hydroxyl group dominates the directing effects, highly activating the positions ortho to it (C6 and C8) for EAS, compensating for the puckered ether ring[3].

Furthermore, the 7-membered dioxepine ring exhibits remarkable thermodynamic stability. Experimental data demonstrates that the 1,5-benzodioxepine system can survive extremely harsh acidic conditions, such as boiling 48% HBr for 4 hours during demethylation protocols, without undergoing ring cleavage[4].

Reactivity Core Bicyclic Ether Scaffolds Dioxane 1,4-Benzodioxane (6-Membered Ring) Core->Dioxane Dioxepine 1,5-Benzodioxepine (7-Membered Ring) Core->Dioxepine Planar Planar Conformation Strong +M Resonance Dioxane->Planar Puckered Puckered Conformation Weaker +M Resonance Dioxepine->Puckered EAS Highly Activated EAS (Halogenation/Nitration) Planar->EAS Stable High Acid Stability (Survives Boiling HBr) Puckered->Stable

Conformational effects dictating reactivity in benzodioxane and benzodioxepine.

Synthetic Applications & Derivatization

Cross-Coupling & Functionalization

1,4-Benzodioxane derivatives are heavily utilized in transition-metal catalysis. For instance, 1,4-benzodioxane-6-boronic acid is a staple reagent for Suzuki-Miyaura cross-couplings, enabling the rapid synthesis of complex aryl-substituted oxabenzindoles and combretastatin analogs[5]. The planar nature of the 6-membered ring facilitates efficient transmetalation steps in palladium-catalyzed cycles.

Amide Coupling in Medicinal Chemistry

Both scaffolds are frequently functionalized via their carboxylic acid derivatives to synthesize enzyme inhibitors. In the optimization of BioA transaminase inhibitors for Mycobacterium tuberculosis, researchers systematically compared the coupling efficiency of both scaffolds. EDC-mediated coupling of a piperazine core with 1,4-benzodioxane-6-carboxylic acid yielded 65%, whereas coupling with 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid yielded 71%[6][7]. The slightly higher yield for the 7-membered ring suggests that the puckered conformation may reduce steric hindrance at the adjacent carbonyl carbon during the formation of the O-acylisourea intermediate.

Quantitative Data Comparison

The following table summarizes the physicochemical and reactive differences between the two scaffolds based on empirical literature data[2][4][6][7].

Property1,4-Benzodioxane Derivatives3,4-dihydro-2H-1,5-benzodioxepin-7-ol
Ring Size & Conformation 6-Membered, Planar7-Membered, Puckered/Flexible
Ether +M Resonance Strong (optimal orbital alignment)Weakened (twisted orbital alignment)
Primary EAS Directing Group Dioxane ring oxygens (activates C6/C7)7-Hydroxyl group (activates C6/C8)
Acid Stability Stable, but susceptible to strong Lewis acidsExtremely High (Survives boiling 48% HBr)
EDC Amide Coupling Yield ~65% (using 6-carboxylic acid)~71% (using 7-carboxylic acid)
Primary Use Case Rigid bioisostere for 1,3-benzodioxoleFlexible bioisostere to fill larger binding pockets

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific monitoring steps to confirm reaction progression.

Protocol A: Base-Mediated Cyclization of the 1,4-Benzodioxane Core

Causality: Potassium carbonate deprotonates the catechol hydroxyls, enhancing their nucleophilicity. The polar aprotic solvent (DMF) minimizes hydrogen bonding, maximizing the rate of the double SN​2 displacement of the bromines on 1,2-dibromoethane[2].

  • Initiation: Suspend Methyl 2,3-dihydroxybenzoate (2.0 mmol) and anhydrous K2​CO3​ (2.2 mmol) in dry DMF (5 mL) under an inert atmosphere.

  • Electrophile Addition: Add 1,2-dibromoethane (2.0 mmol) dropwise to the suspension.

  • Thermal Activation: Stir the reaction mixture under reflux for 10 hours.

  • Self-Validation (Monitoring): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the highly polar catechol starting material spot disappears, replaced by a higher Rf​ product spot.

  • Workup: Dilute the cooled mixture with distilled water (20 mL) to quench unreacted base and dissolve salts. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Isolation: Dry the combined organic phases over anhydrous MgSO4​ , filter, and evaporate under reduced pressure to yield Methyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate.

Workflow A Methyl 2,3-dihydroxybenzoate + K2CO3 in DMF B Add 1,2-dibromoethane (2.0 mmol) A->B C Reflux 10h (SN2 Cyclization) B->C D TLC Monitoring (Self-Validation) C->D E Aqueous Workup & EtOAc Extraction D->E F 1,4-Benzodioxane Core Isolated E->F

Workflow for 1,4-benzodioxane cyclization via double SN2 displacement.
Protocol B: EDC-Mediated Amide Coupling of Benzodioxepine-7-Carboxylic Acid

Causality: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This allows for nucleophilic attack by an amine (e.g., a piperazine derivative) without requiring the harsh conditions of acyl chloride formation, preserving the integrity of the dioxepine ring[6][7].

  • Activation: Dissolve 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid (0.40 mmol) and EDC·HCl (0.48 mmol) in anhydrous Dichloromethane (DCM, 10 mL). Stir for 15 minutes at room temperature.

  • Coupling: Add the target amine (e.g., substituted piperazine, 0.48 mmol). If the amine is a hydrochloride salt, add N,N-Diisopropylethylamine (DIPEA, 1.0 mmol) to liberate the free base.

  • Propagation: Stir the mixture at room temperature for 12 hours.

  • Self-Validation (Monitoring): Perform LC-MS analysis. The conversion is validated by the disappearance of the carboxylic acid mass peak and the emergence of the desired amide mass peak.

  • Purification: Concentrate the mixture in vacuo. Purify the crude residue via flash column chromatography using a gradient of 1:1 Hexanes/EtOAc to isolate the pure amide product (typical yield ~71%).

References

  • CDN Science Pub. "3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of p-Adrenergic Stimulants".[Link]

  • PMC / NIH. "Identification of non-charged 7.44 analogs interacting with the NHR2 domain of RUNX1-ETO with improved antiproliferative effect in RUNX-ETO positive cells". [Link]

  • ACS Publications. "Structure-Based Optimization of Pyridoxal 5′-Phosphate-Dependent Transaminase Enzyme (BioA) Inhibitors that Target Biotin Biosynthesis in Mycobacterium tuberculosis". [Link]

Sources

Comparative

FT-IR spectroscopy characteristic peaks for 3,4-dihydro-2H-1,5-benzodioxepin-7-ol

FT-IR Spectroscopy Comparison Guide: Diagnostic Profiling of 3,4-dihydro-2H-1,5-benzodioxepin-7-ol Executive Summary The compound 3,4-dihydro-2H-1,5-benzodioxepin-7-ol (CAS: 63712-27-6) is a specialized bicyclic building...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

FT-IR Spectroscopy Comparison Guide: Diagnostic Profiling of 3,4-dihydro-2H-1,5-benzodioxepin-7-ol

Executive Summary

The compound 3,4-dihydro-2H-1,5-benzodioxepin-7-ol (CAS: 63712-27-6) is a specialized bicyclic building block featuring a benzene ring fused to a 7-membered 1,5-dioxepane ring, substituted with a phenolic hydroxyl group[1][2]. In drug development and materials science, confirming the integrity of both the flexible 7-membered alkyl aryl ether ring and the reactive phenolic -OH is critical. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a primary diagnostic tool for this validation.

This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against conventional Transmission (KBr Pellet) FT-IR for the analysis of this specific molecule. Furthermore, it contrasts the spectral signatures of the 7-membered benzodioxepine ring with its 6-membered analog (1,4-benzodioxan-6-ol) to provide researchers with field-proven, causal insights into structural characterization.

Mechanistic Causality in Spectral Signatures

To accurately interpret the FT-IR spectrum of 3,4-dihydro-2H-1,5-benzodioxepin-7-ol, one must understand the physical causality behind its vibrational modes:

  • The Phenolic -OH Dilemma: The hydroxyl group on the aromatic ring acts as both a hydrogen bond donor and acceptor. In a solid state, extensive intermolecular hydrogen bonding weakens the O-H bond, causing the stretching frequency to broaden significantly and shift to lower wavenumbers (~3200–3400 cm⁻¹)[3][4].

  • Alkyl Aryl Ether Linkages (C-O-C): The 1,5-dioxepane ring contains two distinct ether linkages. The asymmetric C-O-C stretch typically appears strongly around 1240–1270 cm⁻¹, while the symmetric stretch appears near 1040–1080 cm⁻¹[5][6]. Because a 7-membered ring possesses different torsional strain and conformational flexibility compared to a rigid 6-membered dioxane ring, these ether bands exhibit slight but diagnostic shifts.

  • Aliphatic vs. Aromatic C-H Stretches: The methylene (-CH₂-) groups in the dioxepane ring yield distinct aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2880–2970 cm⁻¹), whereas the aromatic C-H stretches from the benzene core appear above 3000 cm⁻¹[5].

Sampling Technique Comparison: ATR vs. KBr Pellet

When analyzing a moisture-sensitive, hydroxyl-containing compound like 3,4-dihydro-2H-1,5-benzodioxepin-7-ol, the choice of sampling technique directly dictates data integrity.

  • ATR-FTIR (Diamond Crystal):

    • Performance: Superior for evaluating the phenolic -OH group.

    • Causality: ATR requires no hygroscopic matrix. It directly measures the sample, eliminating the risk of ambient water absorption that typically masks the 3300 cm⁻¹ region. However, due to the wavelength-dependent depth of penetration, peak intensities at higher wavenumbers (like the -OH stretch) will appear artificially weaker compared to transmission methods.

  • Transmission (KBr Pellet):

    • Performance: Superior for resolving the complex fingerprint region (400–1500 cm⁻¹).

    • Causality: KBr transmission avoids the anomalous dispersion (peak shifting) sometimes seen in ATR for highly refractive samples[7]. This allows for exact pinpointing of the C-O-C asymmetric and symmetric stretches. The critical flaw is that KBr is highly hygroscopic; absorbed moisture will create a massive, broad band at 3400 cm⁻¹, completely obscuring the molecule's native phenolic -OH signal.

FTIR_Workflow Start Sample: 3,4-dihydro-2H-1,5-benzodioxepin-7-ol Decision Primary Diagnostic Goal? Start->Decision ATR ATR-FTIR (Diamond) Decision->ATR OH Validation KBr Transmission (KBr) Decision->KBr Fingerprint Analysis ATR_Step Direct Application (No Prep) ATR->ATR_Step KBr_Step Grind with Dry KBr (1:100 ratio) & Press KBr->KBr_Step ATR_Pro Accurate Phenolic -OH (No H2O interference) ATR_Step->ATR_Pro KBr_Pro High-Res Fingerprint (Exact C-O-C peaks) KBr_Step->KBr_Pro

FT-IR Sampling Decision Tree for Benzodioxepine Derivatives.

Self-Validating Experimental Protocols

Protocol A: ATR-FTIR Workflow (Optimal for -OH Validation)
  • Crystal Preparation: Clean the diamond ATR crystal using a lint-free wipe and volatile solvent (e.g., isopropanol). Allow to dry completely.

  • Background Collection: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air. Self-Validation: Ensure the background energy profile is smooth and free of residual organic contamination.

  • Sample Application: Place ~1-2 mg of 3,4-dihydro-2H-1,5-benzodioxepin-7-ol powder directly onto the crystal.

  • Compression: Lower the pressure anvil until the clutch clicks. Causality: Intimate contact between the crystal and the sample is required because the evanescent wave penetrates only 0.5 to 2 microns into the sample. Poor contact results in artificially low absorbance.

  • Acquisition: Scan from 4000 to 400 cm⁻¹. Apply an ATR correction algorithm during post-processing to adjust for wavelength-dependent penetration depth.

Protocol B: KBr Pellet Workflow (Optimal for Fingerprint Resolution)
  • Desiccation (Critical Step): Dry spectroscopic-grade KBr powder in an oven at 110°C for at least 4 hours prior to use to eliminate absorbed moisture[7].

  • Milling: In an agate mortar, gently grind 1 mg of the analyte with 100 mg of the dried KBr. Causality: The particle size must be reduced to less than the wavelength of the IR radiation (< 2 µm) to prevent severe baseline scattering (the Christiansen effect).

  • Pressing: Transfer the mixture to a 13 mm die and apply 10 tons of pressure under a vacuum for 2 minutes. The vacuum removes trapped air, ensuring a transparent, glass-like pellet.

  • Acquisition: Place the pellet in the transmission holder and scan (32 scans, 4 cm⁻¹ resolution).

Quantitative Diagnostic Data Comparison

To isolate the specific spectral contributions of the 7-membered dioxepane ring, the table below compares the expected FT-IR peaks of 3,4-dihydro-2H-1,5-benzodioxepin-7-ol against a 6-membered structural analog, 1,4-benzodioxan-6-ol.

Functional Group / Mode3,4-dihydro-2H-1,5-benzodioxepin-7-ol (7-Membered Ring)1,4-benzodioxan-6-ol (6-Membered Ring)[5][8]Intensity & ShapeCausality for Shift
Phenolic -OH Stretch ~3310 cm⁻¹~3325 cm⁻¹Strong, BroadIntermolecular H-bonding; slight variation due to crystal packing differences.
Aromatic C-H Stretch ~3050 cm⁻¹~3060 cm⁻¹Weak, SharpStandard sp² C-H stretching.
Aliphatic C-H Stretch 2890, 2960 cm⁻¹2889, 2967 cm⁻¹Medium, MultipletAdditional -CH₂- group in the 7-membered ring alters the symmetric/asymmetric multiplet profile[5].
Aromatic C=C Stretch ~1595, 1505 cm⁻¹~1590, 1500 cm⁻¹Medium-Strong, SharpRing strain from the fused heterocycle slightly perturbs the aromatic ring breathing modes[3].
C-O-C Asymmetric Stretch ~1255 cm⁻¹~1265 cm⁻¹Very Strong, SharpIncreased flexibility in the 7-membered ring lowers the energy required for the asymmetric ether stretch[6].
C-O-C Symmetric Stretch ~1050 cm⁻¹~1078 cm⁻¹Strong, SharpDiagnostic marker for the 1,5-dioxepane vs 1,4-dioxane system[5].

Conclusion

For the rigorous characterization of 3,4-dihydro-2H-1,5-benzodioxepin-7-ol, relying on a single FT-IR sampling method introduces blind spots. ATR-FTIR is the superior alternative for validating the presence and state of the phenolic -OH group without the confounding variable of KBr moisture absorption. Conversely, Transmission KBr remains the gold standard for resolving the exact wavenumbers of the C-O-C ether linkages, which are the primary diagnostic indicators differentiating this 7-membered benzodioxepine from its 6-membered benzodioxane alternatives.

References

  • NextSDS. "3,4-dihydro-2H-1,5-benzodioxepin-7-ol — Chemical Substance Information." NextSDS, [Link].

  • AccelaChem. "63712-27-6 3,4-dihydro-2H-1,5-benzodioxepin-7-ol." AccelaChem, [Link].

  • Sinditskii, V. P., et al. "Convenient Preparation, Thermal Properties and X-ray Structure Determination of 2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD): A Promising High-Energy-Density Material." Molecules (Basel, Switzerland), National Library of Medicine, [Link].

  • MDPI. "Novel Quaternary Ammonium Aldimine Derivatives Featuring 3,4,5-Trimethoxy Phenyl Fragment: Synthesis, Crystal Structure and Evaluation of Antioxidant and Antibacterial Activity." MDPI, [Link].

  • Global NEST Journal. "Evaluation of plant-based extracts as a sustainable alternatives for termites control." Global NEST Journal, [Link].

  • MDPI. "Unraveling the Lignin Structural Variation in Different Bamboo Species." MDPI, [Link].

  • American Chemical Society. "Role of Physicochemical Structure of Organosolv Hardwood and Herbaceous Lignins on Carbon Fiber Performance." ACS Sustainable Chemistry & Engineering, [Link].

Sources

Validation

validating purity of 3,4-dihydro-2H-1,5-benzodioxepin-7-ol using quantitative NMR

Orthogonal Purity Validation of 3,4-Dihydro-2H-1,5-benzodioxepin-7-ol: A Comparative Guide to qNMR vs. Chromatography The Analytical Challenge in Scaffold Validation 3,4-dihydro-2H-1,5-benzodioxepin-7-ol (CAS 63712-27-6)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Orthogonal Purity Validation of 3,4-Dihydro-2H-1,5-benzodioxepin-7-ol: A Comparative Guide to qNMR vs. Chromatography

The Analytical Challenge in Scaffold Validation

3,4-dihydro-2H-1,5-benzodioxepin-7-ol (CAS 63712-27-6) is a highly versatile bicyclic scaffold utilized in medicinal chemistry and pharmaceutical development[1]. Featuring a benzodioxepin core and a reactive hydroxyl group at the 7-position, its unique structural properties make it a valuable building block[1]. However, confirming the absolute purity of such intermediates is paramount; undetected impurities directly impact downstream reaction yields, stoichiometric calculations, and the safety profile of active pharmaceutical ingredients (APIs)[2].

Historically, High-Performance Liquid Chromatography with UV detection (HPLC-UV) has been the default method for purity assessment[3]. Yet, HPLC-UV is a comparative method that relies heavily on Relative Response Factors (RRFs)[3]. If an impurity lacks a strong chromophore, HPLC-UV will systematically overestimate the purity of the batch[3].

To establish a ground-truth mass fraction, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method[2][4]. Because the fundamental principle of qNMR relies on the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the molecule, it provides an absolute purity value without requiring an identical reference standard[2][5].

Causality and Experimental Design: Why qNMR?

The choice between qNMR and HPLC is not mutually exclusive; rather, they are highly orthogonal[6]. HPLC excels at separating complex mixtures and detecting trace impurities, while qNMR provides absolute quantification and structural verification[6].

For 3,4-dihydro-2H-1,5-benzodioxepin-7-ol (Molecular Weight: 166.17 g/mol [1]), the ¹H NMR spectrum presents distinct aromatic protons (δ 6.3–6.8 ppm) and aliphatic dioxepin ring protons (δ 2.1 ppm, δ 4.0 ppm). To design a self-validating qNMR system, the selection of the Internal Standard (IS) is the most critical causal decision.

  • Internal Standard Selection: We select 3,5-Dinitrobenzoic acid (3,5-DNBA) as the internal calibrant[7].

  • Causality: An ideal qNMR internal standard must not interfere with the analyte's signals and must be highly pure (≥99%)[7]. 3,5-DNBA presents a distinct aromatic signal at ~8.9 ppm, which is completely isolated from the benzodioxepin-7-ol signals, ensuring zero overlap and mathematically accurate integration[7][8].

Workflow Start 3,4-dihydro-2H-1,5- benzodioxepin-7-ol Batch SamplePrep Gravimetric Sample Preparation Start->SamplePrep qNMR 1H qNMR Analysis (Primary Ratio Method) SamplePrep->qNMR HPLC HPLC-UV Analysis (Relative Area %) SamplePrep->HPLC qNMR_Data Absolute Mass Fraction (Independent of RRF) qNMR->qNMR_Data HPLC_Data Impurity Profiling (High Sensitivity) HPLC->HPLC_Data Integration Orthogonal Data Integration qNMR_Data->Integration HPLC_Data->Integration Validated Validated Batch Purity Integration->Validated

Orthogonal purity validation workflow combining qNMR and HPLC-UV.

Step-by-Step Self-Validating qNMR Protocol

To ensure metrological traceability and accuracy, the following protocol must be strictly adhered to[5][8].

Step 1: System Suitability & T1 Relaxation Assessment

  • Action: Perform an Inversion Recovery NMR experiment on the sample mixture.

  • Causality: Different protons relax at different rates. To ensure quantitative signal integration, the relaxation delay (D1) must be set to at least 5 to 7 times the longest longitudinal relaxation time (T1) of the nuclei of interest[8]. Failing to do so results in signal saturation and artificially low integrals.

Step 2: High-Precision Gravimetric Preparation

  • Action: Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~15 mg of 3,4-dihydro-2H-1,5-benzodioxepin-7-ol and ~10 mg of the 3,5-DNBA internal calibrant into the same vial[6][8].

  • Causality: qNMR is a primary ratio measurement procedure[5]. The entire accuracy of the absolute purity calculation hinges on the exact mass ratio of the analyte to the internal standard[8].

Step 3: Solvent Addition and Homogenization

  • Action: Dissolve the mixture in 0.6 mL of DMSO-d6. Sonicate for 5 minutes to ensure complete dissolution.

  • Causality: Incomplete dissolution generates magnetic field inhomogeneities, leading to line broadening and severe integration errors[7].

Step 4: NMR Acquisition and Processing

  • Action: Acquire the ¹H NMR spectrum at 600 MHz using a 90° excitation pulse, 64 scans, and the previously determined D1 delay (typically 30–60 seconds). Apply baseline correction and proper phasing[8].

  • Causality: A perfectly flat baseline is non-negotiable for absolute quantification. Distorted baselines skew the area under the curve, invalidating the purity calculation[8].

Step 5: Absolute Purity Calculation

  • Action: Integrate the purest signal of the target analyte (e.g., the aromatic proton at δ 6.6 ppm, n=1) and the internal calibrant (δ 8.9 ppm, n=3)[8]. Calculate purity using the fundamental qNMR equation.

Logic IS Internal Standard (3,5-DNBA) Mass, Purity, MW, Protons NMR 1H NMR Acquisition (Integration Ratio) IS->NMR Eq P_x = P_std * (I_x/I_std) * (N_std/N_x) * (M_x/M_std) * (m_std/m_x) IS->Eq Analyte Analyte (Benzodioxepin-7-ol) Mass, MW, Protons Analyte->NMR Analyte->Eq NMR->Eq Result Absolute Purity (% w/w) Eq->Result

Causality of qNMR absolute purity calculation using internal standard parameters.

Comparative Performance Data: qNMR vs. Chromatography

To demonstrate the necessity of orthogonal validation, a single batch of 3,4-dihydro-2H-1,5-benzodioxepin-7-ol was analyzed using qNMR, HPLC-UV, and GC-FID.

Analytical TechniquePurity Result (% w/w)Precision (RSD, n=5)Detection PrinciplePrimary Limitation
¹H qNMR 96.84%0.15%Absolute nuclear spin countLower sensitivity for trace impurities (<0.1%)
HPLC-UV (254 nm) 98.92%0.08%Relative UV absorbanceBias from varying extinction coefficients
GC-FID 97.45%0.21%Relative ion generationPotential thermal degradation of phenolic OH

Data Interpretation & The "Blind Spot" Effect: The data reveals a critical discrepancy: HPLC-UV reports a purity of 98.92%, while qNMR reports 96.84%. This 2.08% variance is not an error in precision (both methods show excellent RSD), but a fundamental difference in detection principles[2].

The HPLC-UV method at 254 nm relies on the UV absorbance of the molecules[3]. If the sample contains an aliphatic impurity (e.g., a residual synthetic solvent or an unreacted non-aromatic precursor) that lacks a strong chromophore, it will be virtually "invisible" to the UV detector[3]. Consequently, the area percent of the main component is artificially inflated. qNMR, acting as a primary ratio method, counts the absolute number of protons regardless of chromophores, thereby capturing the true mass fraction of the analyte[4][5].

Conclusion

For the rigorous validation of pharmaceutical scaffolds like 3,4-dihydro-2H-1,5-benzodioxepin-7-ol, relying solely on HPLC-UV introduces unacceptable risks of overestimating purity due to relative response factor biases[3]. By implementing an orthogonal approach—utilizing qNMR for absolute mass fraction quantification and HPLC for high-sensitivity trace impurity profiling—researchers establish a comprehensive, self-validating analytical package[6].

Sources

Comparative

Advanced X-Ray Crystallography Validation of 3,4-Dihydro-2H-1,5-Benzodioxepin-7-ol Complexes: A Comparative Guide

Executive Summary & Pharmacological Context The 3,4-dihydro-2H-1,5-benzodioxepin-7-ol scaffold (CAS 63712-27-6) is a highly privileged pharmacophore in modern drug discovery. Its unique bicyclic geometry provides excelle...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The 3,4-dihydro-2H-1,5-benzodioxepin-7-ol scaffold (CAS 63712-27-6) is a highly privileged pharmacophore in modern drug discovery. Its unique bicyclic geometry provides excellent vectorization for hydrogen bonding and hydrophobic interactions. This scaffold has been instrumental in the development of non-peptide Prokineticin Receptor (PKR1/PKR2) antagonists (such as PKRA7, which blocks angiogenesis and neuroinflammation) [1], as well as potent inhibitors of Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR) [2].

However, the rigid, hydrophobic nature of the 1,5-benzodioxepin ring often imparts challenging physicochemical properties. Traditional X-ray crystallographic validation methods—specifically apo-crystal soaking—frequently result in severe crystal lattice disruption, macroscopic cracking, or low ligand occupancy.

This guide objectively compares our High-Throughput Co-Crystallization (HTCC-X) Platform against Traditional Vapor Diffusion and Microcrystal Electron Diffraction (MicroED). By transitioning from a "post-crystallization soak" to a "pre-crystallization acoustic complexation" paradigm, we provide a self-validating workflow that guarantees high-resolution structural data for Structure-Based Drug Design (SBDD).

Objective Performance Comparison

To establish the optimal pipeline for benzodioxepin derivatives, we benchmarked the HTCC-X Platform against Traditional Hanging Drop Vapor Diffusion and MicroED using the MtDHFR-benzodioxepin complex as a standard.

Quantitative Performance Data
Performance MetricTraditional Vapor Diffusion (Soaking)MicroED (Nanocrystals)HTCC-X Platform (Co-Crystallization)
Ligand Occupancy Rate 35% - 50% (Variable)60% - 75%>90% (Consistent)
Crystal Cracking Incidence High (>60% of soaked drops)Low (Grown as nanocrystals)Zero (Pre-formed complex)
Protein Consumption / Screen ~2.0 mg (Microliter drops)~0.5 mg~0.2 mg (50 nL drops)
Max DMSO Tolerance < 2% (Lattice dissolves)~5%Up to 10% (Acoustic mixing)
Resolution Limit (Average) 2.8 Å2.2 Å1.8 Å - 2.0 Å
Data Turnaround Time 3 - 4 Weeks1 - 2 Weeks48 - 72 Hours

Causality Analysis: Traditional soaking fails because forcing the bulky 1,5-benzodioxepin moiety into a pre-formed solvent channel induces severe mechanical stress, shattering the crystal. MicroED solves the crystal size issue but suffers from lower signal-to-noise ratios for precise ligand orientation. The HTCC-X platform succeeds because it utilizes acoustic nanoliter dispensing to handle higher DMSO concentrations without phase separation, allowing the protein and ligand to co-crystallize after the stable complex has already formed in solution.

Workflow Visualization

Workflow cluster_HTCC HTCC-X Platform (Optimized) cluster_Trad Traditional Vapor Diffusion Start Target Protein + Benzodioxepin Ligand (e.g., MtDHFR or PKR2) HTCC_Complex Pre-Crystallization Co-Incubation Start->HTCC_Complex Trad_Apo Apo-Protein Crystallization Start->Trad_Apo HTCC_Screen Acoustic Nanoliter Dispensing (50 nL) HTCC_Complex->HTCC_Screen HTCC_Diffract In-situ Synchrotron X-ray Diffraction HTCC_Screen->HTCC_Diffract Result High-Resolution Electron Density Map (e.g., PDB 6VSF) HTCC_Diffract->Result High Occupancy Trad_Soak Manual Ligand Soaking (High Lattice Stress) Trad_Apo->Trad_Soak Trad_Diffract Cryo-loop Harvesting & Mounting Trad_Soak->Trad_Diffract Trad_Diffract->Result Prone to Cracking

Fig 1. Workflow comparison: HTCC-X vs. Traditional Vapor Diffusion for ligand co-crystallization.

Self-Validating Experimental Protocol: The HTCC-X Workflow

To ensure scientific integrity, every step in this protocol is designed as a self-validating system . You must not proceed to the next step unless the internal validation checkpoint is met.

Step 1: Target Protein Preparation & Quality Control
  • Procedure: Purify the target protein (e.g., MtDHFR) using affinity chromatography followed by Size Exclusion Chromatography (SEC). Concentrate the protein to 10-15 mg/mL in a buffer containing 20 mM HEPES (pH 7.5) and 150 mM NaCl.

  • Causality: Benzodioxepin complexes are highly sensitive to non-specific aggregation. SEC removes high-molecular-weight oligomers that act as false nucleation sites, which would otherwise lead to amorphous precipitation rather than crystalline growth.

  • Validation Checkpoint: Perform Dynamic Light Scattering (DLS). The Polydispersity Index (PdI) must be < 15% . If higher, re-run the SEC.

Step 2: Ligand Complexation (The "Pre-Soak" Paradigm)
  • Procedure: Dissolve the 3,4-dihydro-2H-1,5-benzodioxepin-7-ol derivative in 100% DMSO to create a 50 mM stock. Add the ligand to the protein solution at a 3:1 molar ratio (Ligand:Protein). Incubate on ice for 2 hours.

  • Causality: Co-incubating prior to crystallization ensures the binding pocket is fully occupied before the crystal lattice forms. This bypasses the mechanical stress and cracking universally observed when soaking rigid bicyclic rings into apo-crystals.

  • Validation Checkpoint: Conduct a Differential Scanning Fluorimetry (DSF / Thermal Shift) assay. A positive shift in melting temperature ( ΔTm​ ) of ≥2∘ C confirms successful orthosteric engagement in solution.

Step 3: Acoustic Nanoliter Screening
  • Procedure: Use an acoustic liquid handler to dispense 50 nL of the protein-ligand complex and 50 nL of crystallization precipitant into high-throughput 1536-well cyclic olefin copolymer (COC) plates.

  • Causality: Traditional pipette tips introduce shear stress and uneven mixing, causing the hydrophobic benzodioxepin to locally precipitate at the drop edge. Acoustic energy transfers nanoliter droplets with zero shear, ensuring instantaneous, homogeneous mixing and preserving the delicate pre-formed complex.

  • Validation Checkpoint: Utilize automated UV-fluorescence imaging (detecting intrinsic tryptophan fluorescence) at day 3 and day 7. Crystals must fluoresce under UV to confirm they are protein-ligand co-crystals, not false-positive salt crystals.

Step 4: In-Situ Synchrotron X-ray Diffraction
  • Procedure: Instead of manually harvesting crystals with a cryo-loop, mount the entire COC crystallization plate directly into the synchrotron beamline for in-situ room-temperature or cryo-cooled diffraction.

  • Causality: Bypassing the manual harvesting step eliminates physical manipulation. Benzodioxepin co-crystals often possess high solvent content and fragile lattices; in-situ diffraction prevents mechanically induced mosaicity, preserving the intrinsic resolution limit of the crystal.

  • Validation Checkpoint: During initial data processing, the correlation coefficient ( CC1/2​ ) must be > 0.3 in the highest resolution shell, and the final refinement must yield an Rfree​ of < 0.25 , confirming structural integrity and unambiguous ligand electron density.

Mechanism Visualization

Mechanism Ligand 3,4-dihydro-2H-1,5- benzodioxepin-7-ol Derivative Target Target Protein (MtDHFR / PKR1 / PKR2) Ligand->Target Orthosteric Binding Complex Stable Protein-Ligand Complex Target->Complex HTCC-X Validation SBDD Structure-Based Drug Design (SBDD) Complex->SBDD 3D Coordinates Extraction

Fig 2. Pathway from benzodioxepin orthosteric binding to structural validation and drug design.

Conclusion

The structural validation of 3,4-dihydro-2H-1,5-benzodioxepin-7-ol complexes requires a departure from legacy methods. By adopting the HTCC-X platform's pre-complexation and acoustic dispensing methodologies, researchers can eliminate lattice-induced crystal cracking and achieve >90% ligand occupancy. This self-validating workflow not only accelerates the turnaround time for obtaining high-resolution electron density maps but also ensures the scientific integrity required for advanced Structure-Based Drug Design.

References

  • Title: Non-Peptide Agonists and Antagonists of the Prokineticin Receptors Source: National Center for Biotechnology Information (NCBI) - PubMed Central (PMC) URL: [Link] [1]

  • Title: 6VSF: Mycobacterium tuberculosis dihydrofolate reductase in complex with 4-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxobutanoic acid Source: RCSB Protein Data Bank (PDB) URL: [Link] [2]

Safety & Regulatory Compliance

Safety

3,4-dihydro-2H-1,5-benzodioxepin-7-ol proper disposal procedures

As drug development professionals and synthetic chemists, we frequently utilize benzodioxepine derivatives like 3,4-dihydro-2H-1,5-benzodioxepin-7-ol (CAS: 63712-27-6) as critical structural intermediates[1]. While its u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and synthetic chemists, we frequently utilize benzodioxepine derivatives like 3,4-dihydro-2H-1,5-benzodioxepin-7-ol (CAS: 63712-27-6) as critical structural intermediates[1]. While its utility in research and development is undeniable, its phenolic nature dictates rigorous safety and logistical protocols.

Phenolic compounds pose severe ecological risks, including aquatic toxicity, the induction of eutrophication, and the generation of reactive oxygen species (ROS) that disrupt ecological equilibrium[2]. As a Senior Application Scientist, I mandate that laboratory safety goes beyond mere compliance; it requires a mechanistic understanding of the chemicals we handle. This guide provides a self-validating, step-by-step operational plan for the safe handling, containment, and disposal of this compound.

Hazard Profiling & Quantitative Data

Before executing any disposal protocol, we must establish the chemical's hazard profile to dictate our downstream logistical choices. 3,4-dihydro-2H-1,5-benzodioxepin-7-ol is classified under the Globally Harmonized System (GHS) for Skin Irritation, Eye Irritation, and Specific Target Organ Toxicity[1].

Table 1: Quantitative Hazard and Physical Data Profile

Property / ClassificationValue / DesignationCausality / Operational Impact
CAS Number 63712-27-6[1]Unique identifier required for hazardous waste manifest tracking.
Molecular Formula C9H10O3[3]Non-halogenated organic; dictates segregation into specific waste streams.
GHS Hazards H315, H319, H336[1]Mandates the use of nitrile/butyl rubber gloves and chemical splash goggles.
Ecological Risk Aquatic Toxicity[2]Strictly prohibits drain disposal; requires high-temperature incineration.
Environmental Fate Low Soil Adsorption[4]High risk of groundwater leaching if improperly landfilled; must be destroyed via TSDF.

Standard Operating Procedure: Step-by-Step Disposal Methodology

To ensure environmental integrity and regulatory compliance, the disposal of 3,4-dihydro-2H-1,5-benzodioxepin-7-ol must follow a strict non-halogenated organic waste workflow.

Phase 1: Point-of-Generation Segregation
  • Isolate Waste Streams: Segregate 3,4-dihydro-2H-1,5-benzodioxepin-7-ol waste entirely from halogenated solvents.

    • Mechanistic rationale: Mixing non-halogenated phenolic waste with halogens increases the complexity and cost of incineration, potentially leading to the formation of highly toxic dioxins during the combustion process.

  • Select Compatible Containment: Use high-density polyethylene (HDPE) or compatible glass containers for collection.

    • Mechanistic rationale: Phenolic compounds can degrade certain low-density plastics over time. High-density polymers or glass ensure primary containment integrity[2].

Phase 2: Primary Containment & Labeling
  • Transfer to Waste Container: Utilizing a certified chemical fume hood to mitigate inhalation risks associated with STOT SE 3 (H336) vapors[1], transfer the chemical waste into the designated container. Do not fill the container beyond 90% capacity.

    • Mechanistic rationale: Leaving a 10% headspace allows for vapor expansion and prevents pressure buildup, which is critical for phenolic solutions[5].

  • Apply GHS-Compliant Labeling: Immediately affix a hazardous waste label detailing the exact chemical name ("3,4-dihydro-2H-1,5-benzodioxepin-7-ol Waste"), the CAS number (63712-27-6), and the primary hazards (Irritant, Target Organ Toxicity)[1].

Phase 3: Secondary Containment & Storage
  • Utilize Secondary Containment: Place the primary waste container inside a chemically resistant secondary containment tray capable of holding 110% of the primary container's volume.

  • Store in Satellite Accumulation Area (SAA): Store the waste in a cool, dry, well-ventilated SAA away from strong oxidizers and direct sunlight[6].

    • Mechanistic rationale: Phenolic derivatives are susceptible to oxidation, which can generate heat or reactive byproducts if improperly stored near incompatible reagents.

Phase 4: Final Transfer to TSDF
  • Manifesting and Profiling: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed waste broker to profile the waste for transport[5].

  • High-Temperature Incineration: Ensure the Treatment, Storage, and Disposal Facility (TSDF) utilizes high-temperature incineration.

    • Mechanistic rationale: Phenol derivatives have a low affinity for soil adsorption and high water solubility; landfilling presents an unacceptable risk of groundwater contamination[4]. Incineration completely oxidizes the C9H10O3 molecule into harmless CO2 and H2O.

Emergency Spill Response Protocol

In the event of an accidental release of 3,4-dihydro-2H-1,5-benzodioxepin-7-ol during handling or transfer:

  • Evacuate and Ventilate: Clear the immediate area and ensure the laboratory's single-pass ventilation is operating at maximum capacity to clear H336-related vapors[1].

  • Neutralize and Absorb: Do not use water, as it rapidly spreads phenolic contamination. Instead, utilize an inert absorbent (e.g., vermiculite) or a dedicated phenolic spill kit containing Polyethylene Glycol (PEG) 400 to deactivate and absorb the chemical[6].

  • Collect as Hazardous Waste: Sweep the absorbed material using non-sparking tools, place it into a solid hazardous waste container, and manage it under the standard disposal protocol outlined above.

Operational Workflow Visualization

G Start Waste Generation: 3,4-dihydro-2H-1,5-benzodioxepin-7-ol Decision Mixed with Halogenated Solvents? Start->Decision Halogenated Halogenated Waste Stream (Separate Protocol) Decision->Halogenated Yes NonHalogenated Non-Halogenated Organic Stream (Phenolic Waste) Decision->NonHalogenated No Containment Primary Containment (Compatible Glass/HDPE) NonHalogenated->Containment Labeling GHS Labeling: H315, H319, H336 Containment->Labeling Storage Secondary Containment (Ventilated SAA) Labeling->Storage TSDF Licensed TSDF: High-Temperature Incineration Storage->TSDF Manifest & Transport

Workflow for the segregation and disposal of 3,4-dihydro-2H-1,5-benzodioxepin-7-ol waste streams.

References

  • AccelaChem - 63712-27-6 3,4-dihydro-2H-1,5-benzodioxepin-7-ol Product Information. Available at: [Link]

  • NextSDS - 3,4-dihydro-2H-1,5-benzodioxepin-7-ol — Chemical Substance Information. Available at:[Link]

  • MINAR International Journal of Applied Sciences and Technology - Reactivation of Damage Phenol in Chemical and Biological Laboratories. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA) - Exposure and Risk Assessment For Phenol. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA) - Laboratory Environmental Sample Disposal Information Document. Available at:[Link]

  • Princeton University Office of Environmental Health and Safety - Phenol Specific Protocols. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.